4-(4-Pyridinyl)thiazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNUYXXLYRUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625403 | |
| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-63-9 | |
| Record name | 4-(4-Pyridinyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Pyridyl)-3H-thiazole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077168639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4-(4-Pyridinyl)thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, with a particular focus on its acid-base properties and the critical aspect of thione-thiol tautomerism. Detailed experimental protocols for the determination of its pKa are presented, alongside a discussion of its potential biological activities based on related structures. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Physicochemical Properties
This compound is a solid, typically found as a powder, with low solubility in water but soluble in organic solvents like DMSO and DMF.[1] Its core structure features a pyridine (B92270) ring linked to a thiazole-2-thiol moiety, which imparts its characteristic chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂S₂ | [2] |
| Molecular Weight | 194.28 g/mol | [2] |
| Appearance | Solid (powder form) | [1] |
| Solubility in Water | Low | [1] |
| Predicted pKa | 7.01 ± 0.40 | [2] |
Note: The provided pKa value is a prediction and should be confirmed experimentally for rigorous applications.
Acid-Base Properties and pKa Determination
The basicity of this compound is a crucial parameter influencing its behavior in biological systems and its utility in chemical reactions. The molecule possesses two primary sites for protonation: the nitrogen atom of the pyridine ring and the thiazole (B1198619) ring nitrogen or the exocyclic sulfur atom, depending on the tautomeric form.
Predicted pKa
Computational predictions suggest a pKa value of approximately 7.01 ± 0.40.[2] This value indicates that the compound will exist in both protonated and neutral forms at physiological pH, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To experimentally determine the pKa value(s) of this compound in an aqueous or mixed solvent system.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Methanol or other suitable co-solvent if solubility is low
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a water/co-solvent mixture to a final concentration of approximately 1-5 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution. Ensure continuous stirring.
-
Titration: Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).
Thione-Thiol Tautomerism
A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.
-
Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic thiazole ring.
The position of this equilibrium is crucial as the two tautomers exhibit different chemical reactivity, hydrogen bonding capabilities, and metal-coordinating properties. In general, for similar heterocyclic thiones, the thione tautomer is favored in polar solvents, while the thiol form can be more prevalent in non-polar environments.
Experimental Investigation of Tautomerism
Spectroscopic techniques are invaluable for studying tautomeric equilibria.
-
NMR Spectroscopy: 1H and 13C NMR can distinguish between the two forms. The chemical shift of the proton attached to the nitrogen (in the thione form) or sulfur (in the thiol form) would be distinct. The 13C chemical shift of the carbon atom attached to the sulfur will also differ significantly between the C=S (thione) and C-S (thiol) environments.
-
UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different UV-Vis absorption spectra. The thione form typically exhibits a λmax at a longer wavelength corresponding to the n→π* transition of the C=S group, whereas the thiol form's absorption is usually at a shorter wavelength. By analyzing the spectra in different solvents and at various pH values, the position of the equilibrium can be inferred.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the pyridinyl-thiazole scaffold is present in a number of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications.
Anticancer Activity
Derivatives of N-substituted 2-(4-pyridinyl)thiazole carboxamides have been synthesized and evaluated as inhibitors of angiogenesis, a key process in tumor growth and metastasis.[3][4] These compounds were shown to inhibit the colony formation and migration of human umbilical vein endothelial cells (HUVECs).[3] Although the direct target was not definitively identified for all derivatives, their anti-angiogenic effects suggest a potential role in modulating signaling pathways involved in blood vessel formation, such as the VEGF signaling pathway.
Antibacterial and Antifungal Activity
The thiazole ring is a common feature in many antimicrobial agents. While direct evidence for this compound is not prominent, its structural motifs suggest that it could serve as a scaffold for the development of new antibacterial and antifungal compounds.
Conclusion
This compound is a heterocyclic compound with interesting and underexplored basic properties. Its predicted pKa suggests that it will be partially protonated at physiological pH, and its thione-thiol tautomerism is a key feature that dictates its reactivity and interactions. While experimental data on this specific molecule is not abundant in the public domain, this guide provides a framework for its characterization and outlines its potential in the development of new therapeutic agents. Further experimental investigation into its pKa, tautomeric equilibrium, and specific biological targets is warranted to fully elucidate its potential.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 4-(4-Pyridinyl)thiazole-2-thiol
An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Pyridinyl)thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring linked to a thiazole-2-thiol group. Its unique structure makes it a valuable intermediate and building block in medicinal chemistry and materials science.[1] This compound serves as a crucial reactant in the synthesis of novel derivatives with potential therapeutic applications, including antiproliferative and antibacterial agents.[1][2] Notably, it is used as an intermediate in the synthesis of Ceftaroline, a cephalosporin (B10832234) antibiotic.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and potential applications to support research and development efforts.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂S₂ | [1][2] |
| Molecular Weight | 194.28 g/mol | [1][2] |
| CAS Number | 77168-63-9 | [2][4][5] |
| Appearance | Pale yellow to yellow-brown solid powder | [2][3][5] |
| Melting Point | 200-205 °C | [6] |
| Boiling Point | 356.1 to 364.8 °C (Predicted/Decomposes) | [2][4][5] |
| Density | 1.356 to 1.45 g/cm³ (Predicted) | [2][4][5] |
| pKa | 7.01 ± 0.40 (Predicted) | [2][7] |
| LogP | 2.04 (Predicted) | [4] |
| Solubility | Low solubility in water. Soluble in organic solvents like DMSO and DMF. | [1] |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | [1] |
| Storage | Store in a cool, dry, dark, and ventilated warehouse under inert gas (Nitrogen or Argon) at 2-8°C. | [2][3][6] |
Experimental Protocols
Synthesis of this compound
A general and widely cited procedure for the synthesis of this compound involves the reaction of 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) with ammonium (B1175870) dithiocarbamate (B8719985).[2] The initial bromo-ketone is typically prepared in situ from 4-acetylpyridine (B144475).
Materials:
-
4-Acetylpyridine
-
Hydrobromic acid
-
Bromine
-
Ammonium dithiocarbamate
-
Water
-
Ethanol
Procedure: [2]
-
Bromination of 4-Acetylpyridine:
-
Add 60 g of 4-acetylpyridine to 1000 mL of water in a suitable reaction vessel.
-
Cool the mixture to 10-15 °C.
-
Slowly add 101 g of hydrobromic acid while maintaining the temperature.
-
Gradually add 87.9 g of bromine dropwise at the same temperature.
-
After the addition is complete, stir the reaction for 1 hour.
-
Warm the reaction system to 30-35 °C and continue stirring for 4 hours.
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
-
Cyclization Reaction:
-
Cool the reaction solution containing the intermediate 2-bromo-1-(pyridin-4-yl)ethanone to 0 °C.
-
Add 66 g of ammonium dithiocarbamate to the cooled solution.
-
Maintain the reaction at 0 °C for 1 hour.
-
Slowly warm the system to 20-25 °C and continue the reaction for an additional 4 hours.
-
-
Purification:
-
At the end of the reaction, a solid product will have formed. Collect the crude solid by filtration.
-
To purify, reflux the crude product in water for 2 hours.
-
Cool the mixture and collect the purified product by filtration. The resulting product is a light yellow solid.
-
Purity Assessment: The purity of the final compound can be determined using High-Performance Liquid Chromatography (HPLC). A purity of 99.7% has been reported using this method.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound from 4-acetylpyridine.
Caption: Chemical synthesis pathway for this compound.
Application in Drug Discovery
This diagram outlines the logical workflow for utilizing this compound as a building block in the development of new therapeutic agents.
Caption: Workflow for drug discovery using the target compound.
Applications in Research and Development
This compound is a versatile compound with significant potential in several scientific domains.
-
Medicinal Chemistry : It is a key intermediate for creating new drugs.[1] The molecule serves as a reactant for synthesizing novel thiazolidine and azetidinone derivatives that have demonstrated antiproliferative activity against the MCF-7 breast cancer cell line.[2] The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8][9]
-
Antibiotic Synthesis : The compound is a known intermediate for Ceftaroline, highlighting its importance in the development of antibacterial agents.[3]
-
Materials Science : The presence of sulfur and nitrogen in its heterocyclic structure allows it to endow materials with special electrical, optical, or mechanical properties.[1] The thiol group can react with metal surfaces, making it suitable for preparing self-assembled monolayers for applications in sensor development.[1]
-
Organic Synthesis : As a multifunctional synthon, it can participate in various chemical reactions like nucleophilic substitution and cyclization, enabling the synthesis of complex organic molecules.[1]
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. This compound CAS#: 77168-63-9 [m.chemicalbook.com]
- 3. This compound 77168-63-9 [mingyuanchemical.com]
- 4. This compound | CAS#:77168-63-9 | Chemsrc [chemsrc.com]
- 5. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound at Best Price in Jinan, Shandong | Jinan Chenghui-shuangda Chemical Co., Ltd. [tradeindia.com]
- 7. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Pyridinyl)thiazole-2-thiol: An In-depth Technical Guide on Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational possibilities of 4-(4-pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its multifunctional nature, understanding its structural properties is crucial for predicting its interactions and designing new applications.
Molecular Structure and Tautomerism
The chemical structure of this compound (HPTT) is characterized by a pyridine (B92270) ring linked to a thiazole-2-thiol ring. A key feature of this molecule is the potential for thione-thiol tautomerism, an equilibrium between a thione (C=S) form and a thiol (-SH) form.[1][2][3] The predominance of either tautomer is influenced by factors such as the solvent and the solid-state packing.[1] In many similar heterocyclic systems, the thione form is favored in the solid state and in polar solvents.[1][3]
While a crystal structure for the isolated this compound is not publicly available, a cadmium(II) coordination polymer incorporating this molecule as a ligand has been synthesized and characterized.[4][5] In this complex, the molecule coordinates to the metal center, which can influence its conformation.
Conformational Analysis
The conformation of this compound is primarily defined by the dihedral angle between the pyridine and thiazole (B1198619) rings. The rotation around the single bond connecting these two rings is expected to have a relatively low energy barrier. The specific conformation in a given environment will be a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. The planarity or twisting of the two rings relative to each other will impact the molecule's overall shape and its ability to interact with biological targets or form ordered structures in materials.
Synthesis and Characterization
This compound can be synthesized from 4-acetylpyridine (B144475).[6] The synthesis involves the bromination of 4-acetylpyridine followed by a reaction with ammonium (B1175870) dithiocarbamate (B8719985).[6] The crude product can be purified by refluxing in water.[6]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H6N2S2 | [7][8] |
| Molecular Weight | 194.28 g/mol | [7][8] |
| Appearance | Pale yellow solid/powder | [6][8] |
| Solubility | Low in water, soluble in DMSO and DMF | [7] |
Experimental Protocols
Synthesis of this compound[6]
-
Bromination of 4-acetylpyridine: 4-acetylpyridine is dissolved in water and cooled. Hydrobromic acid is added slowly, followed by the dropwise addition of bromine while maintaining a low temperature. The reaction mixture is then warmed and stirred for several hours.
-
Thiazole ring formation: The reaction mixture is cooled to 0°C, and ammonium dithiocarbamate is added. The mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period.
-
Purification: The resulting solid is collected by filtration. The crude product is purified by refluxing in water, followed by cooling and filtration to obtain the purified this compound.
General Workflow for Single-Crystal X-ray Diffraction
To definitively determine the molecular structure and conformation of this compound in the solid state, single-crystal X-ray diffraction would be the method of choice. The general workflow for such an analysis is as follows:
Applications and Future Directions
This compound and its derivatives are of interest in drug discovery, with some demonstrating antiproliferative activity.[6] The presence of nitrogen and sulfur atoms makes it a versatile ligand for the synthesis of coordination polymers with interesting photoluminescent and thermal properties.[4][5] Its structural features also make it a potential building block in materials science.[7]
Future research should focus on obtaining a single-crystal X-ray structure of the isolated molecule to provide definitive data on its bond lengths, bond angles, and preferred conformation. Computational studies could further elucidate the rotational energy barrier between the two rings and the relative energies of the thione and thiol tautomers in different environments. This fundamental structural information will be invaluable for the rational design of new drugs and materials based on the this compound scaffold.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. jocpr.com [jocpr.com]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 77168-63-9 [chemicalbook.com]
- 7. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 8. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Spectroscopic and Structural Elucidation of 4-(4-Pyridinyl)thiazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of analogous structures, alongside detailed experimental protocols for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data for structurally related thiazole (B1198619) and pyridine (B92270) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | Singlet (broad) | 1H | Thiol (SH) / Thione (NH) |
| ~8.6 - 8.7 | Doublet | 2H | Protons ortho to Pyridine N |
| ~7.8 - 7.9 | Doublet | 2H | Protons meta to Pyridine N |
| ~7.5 - 7.6 | Singlet | 1H | Thiazole C5-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 195 | C2 (Thione C=S) |
| ~150 - 152 | C4 (Thiazole) & Pyridine C2', C6' |
| ~140 - 142 | Pyridine C4' |
| ~120 - 122 | Pyridine C3', C5' |
| ~115 - 117 | C5 (Thiazole) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch (Pyridine & Thiazole) |
| ~2600 - 2550 | Weak | S-H stretch (Thiol tautomer) |
| ~1600 - 1580 | Strong | C=N stretch (Pyridine ring) |
| ~1550 - 1530 | Medium | C=N stretch (Thiazole ring) |
| ~1420 - 1400 | Medium | Aromatic C=C stretch |
| ~1350 - 1300 | Strong | Thione C=S stretch |
| ~1100 - 1000 | Medium | C-S stretch |
| ~820 - 800 | Strong | Pyridine ring out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 161 | Medium | [M-SH]⁺ |
| 116 | Medium | [C₅H₄N-C≡S]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridine) |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route involves the Hantzsch thiazole synthesis.[1]
-
Preparation of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: 4-Acetylpyridine is brominated using bromine in the presence of hydrobromic acid.
-
Thiazole ring formation: The resulting α-bromoketone is then reacted with a thiourea (B124793) source, such as ammonium (B1175870) thiocarbamate or thiourea itself, to yield the 4-(4-pyridinyl)thiazole-2-amine intermediate.
-
Conversion to thiol: The amine can be converted to the thiol via diazotization followed by treatment with a sulfur-containing nucleophile. Alternatively, direct cyclization of the α-bromoketone with dithiocarbamic acid or its salts can yield the target thiol.[1]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified solid sample.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically performs a background subtraction.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph for volatile compounds.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-(4-Pyridinyl)thiazole-2-thiol from 4-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-Pyridinyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science, starting from the readily available 4-acetylpyridine (B144475). The synthesis is presented in a two-step process, beginning with the α-bromination of 4-acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), followed by a Hantzsch-type thiazole (B1198619) synthesis to yield the final product.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.
Synthetic Pathway Overview
The synthesis of this compound from 4-acetylpyridine proceeds through a two-step sequence:
-
α-Bromination of 4-Acetylpyridine: The first step involves the selective bromination of the methyl group of 4-acetylpyridine to yield the α-haloketone intermediate, 2-bromo-1-(pyridin-4-yl)ethanone. This reaction is typically carried out using a suitable brominating agent under acidic conditions.
-
Hantzsch Thiazole Synthesis: The resulting 2-bromo-1-(pyridin-4-yl)ethanone is then reacted with a dithiocarbamate (B8719985) salt, such as sodium N,N-diethyldithiocarbamate, to construct the thiazole-2-thiol ring in a one-pot cyclization reaction.
The overall synthetic scheme is depicted below:
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Quantitative Data for the α-Bromination of 4-Acetylpyridine
| Parameter | Value |
| Reactants | 4-Acetylpyridine, Bromine, Hydrobromic acid (in acetic acid) |
| Product | 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 15°C to 75°C |
| Reaction Time | Approximately 2.5 hours |
| Reported Yield (analogous) | Up to 97.8% |
Table 2: Quantitative Data for the Hantzsch Thiazole Synthesis
| Parameter | Value |
| Reactants | 2-Bromo-1-(pyridin-4-yl)ethanone, Sodium N,N-diethyldithiocarbamate |
| Product | This compound |
| Solvent | Ethanol (B145695) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (typical) |
| Expected Yield | Moderate to high |
Experimental Protocols
The detailed experimental methodologies for the two key synthetic steps are provided below.
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
This protocol is adapted from a high-yield procedure for the bromination of the analogous 2-acetylpyridine.
Materials and Reagents:
-
4-Acetylpyridine
-
Bromine
-
30% Hydrobromic acid in acetic acid
-
Glacial Acetic Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine (1.0 eq) in a 30% solution of hydrobromic acid in acetic acid.
-
Cool the solution to 15°C using an ice bath.
-
Slowly add bromine (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 15°C.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.
-
Increase the temperature to 75°C and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the reaction mixture and stir for 30 minutes to precipitate the product.
-
Collect the yellow precipitate of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide by vacuum filtration.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Dry the solid under vacuum.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of α-haloketones with dithiocarbamates to form thiazole-2-thiols.
Materials and Reagents:
-
2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Sodium N,N-diethyldithiocarbamate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) in ethanol.
-
Add sodium N,N-diethyldithiocarbamate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[1]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Reaction Mechanism
The formation of the thiazole-2-thiol ring from the α-bromoketone and a dithiocarbamate proceeds through a nucleophilic substitution followed by an intramolecular cyclization and elimination.
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic acid and acetic acid are corrosive. Avoid contact with skin and eyes.
-
α-Bromo ketones are lachrymators and skin irritants. Handle in a fume hood and wear appropriate PPE.
-
Organic solvents such as diethyl ether and ethanol are flammable. Keep away from open flames and other ignition sources.
-
Always follow standard laboratory safety procedures and consult the Safety Data Sheets (SDS) for all chemicals before use.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.
References
Mechanism of Action of Pyridinylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinylthiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as therapeutic agents in various disease areas, including inflammation, cancer, and infectious diseases. This technical guide provides an in-depth exploration of the mechanism of action of pyridinylthiazole derivatives, focusing on their molecular targets, modulation of signaling pathways, and the experimental methodologies used for their characterization.
Core Mechanism of Action: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
A primary mechanism through which many pyridinylthiazole derivatives exert their anti-inflammatory effects is the inhibition of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammatory cytokines.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by various stimuli such as cytokines (e.g., TNF-α, IL-1β) and cellular stress, the cascade is initiated, leading to the phosphorylation and activation of downstream targets. Activated p38 MAPK phosphorylates various substrates, including other kinases and transcription factors, which in turn regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Pyridinylthiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its kinase activity.[3]
Quantitative Data on Biological Activities
The biological activities of pyridinylthiazole derivatives have been quantified using various in vitro assays. The following tables summarize key data for p38 MAPK inhibition, cytotoxicity against cancer cell lines, and antimicrobial activity.
Table 1: p38α MAPK Inhibition by Pyridinylthiazole Derivatives
| Compound ID | Modification | IC50 (µM) | Reference |
| SB-202190 | (Reference Pyridinylimidazole) | - | [3] |
| Compound 5c | Pyridinyltriazole derivative | - | [3] |
| Compound 5d | Pyridinyltriazole derivative | - | [3] |
| Compound 7g | 4-phenyl-5-pyridyl-1,3-thiazole analogue | - | [1] |
| Compound 10b | 4-phenyl-5-pyridyl-1,3-thiazole analogue | - | [1] |
Table 2: Cytotoxicity of Pyridinylthiazole and Related Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| B-4 | MCF-7 | 6.70 ± 1.02 | [4] |
| B-4 | A549 | 20.49 ± 2.7 | [4] |
| B-2 | MCF-7 | 8.91 ± 1.38 | [4] |
| B-2 | A549 | 2.14 ± 0.83 | [4] |
| BTT-5 | A549 | 9.51 ± 3.35 | [4] |
| Compound 2a | A549 | 7.30 | [5] |
| Compound 2b | A549 | - | [5] |
| Compound 2c | A549 | - | [5] |
| Compound 2f | A549 | - | [5] |
| Compound 2m | A549 | - | [5] |
Table 3: Antimicrobial Activity of Pyridinylthiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| EA-02-009 | S. aureus | 0.5-1 | [6] |
| EA-02-009 | MRSA USA300LAC | 32 | [6] |
| JC-01-072 | S. aureus | 4 | [6] |
| JC-01-074 | S. aureus | 16 | [6] |
| Compound 9 | S. aureus (MDR) | 4 | |
| Compound 9 | S. epidermidis (MDR) | 4 | |
| Compound 9 | E. faecalis (MDR) | 4 | |
| Compound 9 | E. faecium (MDR) | 4 |
Anticancer Mechanisms
Beyond their anti-inflammatory properties, pyridinylthiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action in cancer are multifaceted and often involve the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation and survival.
Induction of Apoptosis
Several studies have shown that pyridinylthiazole derivatives can trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.
Experimental Protocols
The characterization of the mechanism of action of pyridinylthiazole derivatives relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro p38 MAPK Inhibition Assay
This assay determines the potency of a compound in inhibiting the kinase activity of p38 MAPK.
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]
The Versatile Building Block: A Technical Guide to 4-(4-Pyridinyl)thiazole-2-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 4-(4-pyridinyl)thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine (B92270) ring, a thiazole (B1198619) core, and a reactive thiol group makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Core Properties and Synthesis
This compound is a solid, typically a powder, with a characteristic sulfur-like odor. It exhibits low solubility in water but is soluble in organic solvents such as DMSO and DMF[1]. The presence of both a basic pyridine nitrogen and an acidic thiol group gives the molecule interesting pH-dependent properties.
The primary method for the synthesis of the 4-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide[2][3][4][5]. For the synthesis of this compound, a common approach involves the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with a thiourea (B124793) derivative.
Experimental Protocol: Synthesis of this compound via Hantzsch Synthesis
This protocol is a representative example based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium carbonate to neutralize the reaction mixture and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Derivatization
The this compound scaffold offers multiple sites for chemical modification, making it a versatile building block. The thiol group is particularly reactive and can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to introduce a wide range of substituents. The pyridine nitrogen can be quaternized, and the thiazole ring can participate in electrophilic substitution reactions, typically at the C5 position[6].
Experimental Protocol: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of the title compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired S-alkylated derivative.
-
Characterize the purified product by spectroscopic methods.
Applications in Drug Discovery
The this compound scaffold is a prominent feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.
Anticancer Activity
Derivatives of 4-(4-pyridinyl)thiazole have shown significant potential as anticancer agents. These compounds have been reported to inhibit tumor growth through various mechanisms, including the regulation of angiogenesis signaling pathways. For instance, N-substituted 2-(4-pyridinyl)thiazole carboxamides have been synthesized and evaluated for their anti-angiogenic effects[6].
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | MCF-7 (Breast) | 236 °C (m.p.) | [7] |
| 4b | HepG2 (Liver) | 31.5 ± 1.91 | [7] |
| 4c | MCF-7 (Breast) | - | [8] |
| 5 | HepG2 (Liver) | 26.8 ± 1.62 | [7] |
| 7d | SKRB-3 (Breast) | - | [9] |
| 7e | SW620 (Colon) | 4.3 nM | [9] |
| 7f | A549 (Lung) | - | [9] |
| 7i | HepG2 (Liver) | - | [9] |
| 3k | HUVECs (Anti-angiogenesis) | - | [6] |
Note: Some data points in the original sources were qualitative or not suitable for direct inclusion in this table.
Antimicrobial and Other Biological Activities
The versatile nature of the this compound core has led to its incorporation into molecules with a range of other biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1][10]. The development of novel pyridine-thiazole hybrid molecules continues to be an active area of research for identifying new therapeutic agents[11].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multiskan microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated broad-spectrum biological activities of its derivatives, particularly in the area of anticancer research, highlight its importance for drug discovery and development. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this promising heterocyclic scaffold.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. scribd.com [scribd.com]
- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
solubility profile of 4-(4-Pyridinyl)thiazole-2-thiol in common lab solvents
Technical Guide: Solubility Profile of 4-(4-Pyridinyl)thiazole-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential antibacterial and anti-tumor agents. Derivatives of this compound have been noted for their antiproliferative activity against cancer cell lines such as MCF-7.[1] Understanding the solubility profile of this compound in common laboratory solvents is fundamental for its application in synthetic reactions, formulation development, and biological assays. This guide provides a summary of its known solubility characteristics, a detailed protocol for its experimental determination, and relevant workflow diagrams.
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on chemical supplier information and qualitative descriptions, a general solubility profile has been compiled. The compound is characterized by low solubility in aqueous solutions and varying degrees of solubility in organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Qualitative Solubility | Reference |
| Water | Protic, Polar | Low Solubility | [2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | [2] |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [2] |
| Ethanol | Protic, Polar | Certain Solubility | [2] |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Different Degrees of Solubility | [2] |
Note: "Soluble" indicates that the compound is likely to dissolve to a useful concentration for laboratory purposes, though the exact limit is not specified. Further experimental validation is required to establish quantitative values (e.g., in mg/mL or mmol/L).
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound such as this compound using the isothermal shake-flask method. This method is considered a gold standard for obtaining equilibrium solubility data.
3.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2 Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent or a suitable solubilizing co-solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation: Use the generated calibration curve to calculate the concentration of this compound in the saturated solution, accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.
Experimental and Logical Workflows
Visualizing the experimental process and the compound's biological context is essential for clarity in research and development.
4.1 Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
4.2 Representative Biological Signaling Pathway
Derivatives of this compound have shown potential as anti-proliferative and anti-angiogenesis agents. While the exact mechanism for this specific compound is not defined, a common pathway involved in these processes is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for tumor angiogenesis. The diagram below represents a simplified version of this pathway, which could be a hypothetical target for such compounds.
References
A Technical Guide to High-Purity 4-(4-Pyridinyl)thiazole-2-thiol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and relevant experimental applications of high-purity 4-(4-Pyridinyl)thiazole-2-thiol. This compound is a key intermediate in medicinal chemistry, valued for its unique heterocyclic structure that allows for diverse interactions with biological targets.[1] Its applications span from the development of novel therapeutics to materials science.[1]
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High purity is crucial for obtaining reliable and reproducible results in experimental settings. The following table summarizes commercially available options.
| Supplier | Purity | CAS Number | Notes |
| Ality Chemical Corporation | 99.8% | 77168-63-9 | Offers the compound for use as a pharmaceutical intermediate.[2][3] |
| LEADER BIOCHEMICAL GROUP | 99.00% | 77168-63-9 | Provides a pharmacy-grade product.[1] |
| Henan Lihao Chem Plant Ltd. | 99% | 77168-63-9 | Offers an industrial grade with high purity, confirmed by COA.[1] |
| Hangzhou KieRay Chem Co.,LTD | 98% | 77168-63-9 | Supplies an industrial-grade product.[1] |
| SciSupplies | 98.0% | 77168-63-9 | Provides the compound for research purposes. |
| Home Sunshine Pharma | Not Specified | 77168-63-9 | Specializes in APIs, intermediates, and fine chemicals.[4] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂S₂ | [2][3] |
| Molecular Weight | 194.28 g/mol | [2][3] |
| Appearance | Pale yellow powder or solid | [1][4] |
| Melting Point | 190-194 °C (decomposes) | [1] |
| Boiling Point | 364.8 ± 52.0 °C (Predicted) | [2] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Low solubility in water; Soluble in DMSO and DMF | [1] |
| pKa | 7.01 ± 0.40 (Predicted) | [2] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a 4-halopyridine with a suitable sulfur-containing heterocyclic precursor.[1] The following is a representative protocol based on established chemical principles for thiazole (B1198619) synthesis.
Reaction Scheme:
-
Step 1: Thioamide Formation. Reaction of 4-pyridinecarboxaldehyde (B46228) with Lawesson's reagent to form 4-pyridinethiocarboxamide.
-
Step 2: Hantzsch Thiazole Synthesis. Cyclocondensation of 4-pyridinethiocarboxamide with an α-haloketone (e.g., 2-chloro-1,1-diethoxyethane) followed by hydrolysis and tautomerization to yield this compound.
Detailed Protocol:
-
Preparation of 4-Pyridinethiocarboxamide:
-
Dissolve 4-pyridinecarboxaldehyde (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and purify the resulting thioamide by column chromatography on silica (B1680970) gel.
-
-
Synthesis of this compound:
-
Dissolve the purified 4-pyridinethiocarboxamide (1 equivalent) in ethanol.
-
Add 2-chloro-1,1-diethoxyethane (B156400) (1.1 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature. The crude product may precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.[1]
-
Purity and Structural Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
Reversed-phase HPLC is a suitable method for determining the purity of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a mixture of the mobile phase (e.g., 50:50 acetonitrile (B52724):water).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 324 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
¹H NMR spectroscopy is used to confirm the chemical structure. For this compound, the expected proton signals in a solvent like DMSO-d₆ would be:
-
Pyridinyl Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.8 ppm), corresponding to the protons on the pyridine (B92270) ring.
-
Thiazole Proton: A singlet in the aromatic region (typically δ 7.0-8.0 ppm) for the proton on the thiazole ring.
-
Thiol Proton: A broad singlet (SH) which may be exchangeable with D₂O, its chemical shift can be variable.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Derivatives of 2-(4-pyridinyl)thiazole have been shown to inhibit angiogenesis, a critical process in tumor growth.[6] The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of compounds.[6][7]
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[6][8]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in culture medium containing various concentrations of this compound or its derivatives.[6][9] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]
-
Visualization and Analysis: Observe the formation of capillary-like structures (tubes) using a microscope.[8] Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Biological Context: Angiogenesis and the VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in diseases like cancer.[7] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[2] Many anti-cancer therapies are designed to inhibit this pathway. Thiazole derivatives have shown potential as angiogenesis inhibitors, likely through modulation of pathways like VEGF.[6]
The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation.[4] This initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[2]
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. cusabio.com [cusabio.com]
- 3. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 4. medium.com [medium.com]
- 5. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 4-(4-Pyridinyl)thiazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a pyridine (B92270) moiety into the thiazole scaffold can further enhance their biological profile, making 4-(4-Pyridinyl)thiazole-2-thiol and its derivatives attractive targets in drug discovery and development. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides a detailed protocol for the synthesis of this compound derivatives, primarily through the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. The protocol is designed to be accessible for researchers in organic and medicinal chemistry.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) hydrobromide, via the bromination of 4-acetylpyridine (B144475). The subsequent step is a Hantzsch-type cyclocondensation reaction between this α-haloketone and a suitable dithiocarbamate (B8719985) source to yield the final thiazole-2-thiol derivative.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
This protocol outlines the synthesis of the α-haloketone intermediate.
Materials:
-
4-Acetylpyridine
-
Glacial Acetic Acid
-
Pyridinium (B92312) bromide perbromide or Bromine
-
30% Hydrobromic acid in acetic acid
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, charge a three-necked round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and thermometer, with glacial acetic acid.
-
Add pyridinium bromide perbromide (1.25 equivalents) and 30% hydrobromic acid in acetic acid. Stir the mixture at room temperature for 1.5 hours.
-
Add 4-acetylpyridine (1.0 equivalent) dropwise over 45 minutes, maintaining the temperature of the reaction mixture.
-
After the addition is complete, cool the reaction mixture to 15°C using an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether and air dry to obtain α-bromo-4-acetylpyridine hydrobromide. The crude product is often of sufficient purity for the subsequent reaction.
Protocol 2: Synthesis of this compound
This protocol describes the cyclocondensation reaction to form the thiazole-2-thiol ring system.
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Ammonium dithiocarbamate or Potassium N-substituted dithiocarbamate
-
Ethanol (B145695) or Methanol
-
Sodium bicarbonate or Triethylamine
Procedure:
-
Dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add ammonium dithiocarbamate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or triethylamine.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following table summarizes the synthesis of various 4-arylthiazole-2-thiol derivatives, demonstrating the versatility of the general synthetic method.
| Entry | α-Haloketone | Dithiocarbamate Source | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromo-1-(pyridin-4-yl)ethanone | Ammonium dithiocarbamate | Ethanol | 3 | 75-85 |
| 2 | 2-Bromoacetophenone | Ammonium dithiocarbamate | Methanol | 2.5 | 88 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Potassium N-methyldithiocarbamate | Ethanol | 4 | 82 |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Ammonium dithiocarbamate | Ethanol | 3.5 | 78 |
| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Potassium N-ethyldithiocarbamate | Methanol | 5 | 75 |
Potential Biological Significance and Signaling Pathways
Derivatives of this compound are being investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. For instance, some thiazole derivatives have been shown to target kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Caption: Potential inhibitory action of thiazole derivatives on a generic kinase signaling pathway.
Conclusion
The synthetic protocols detailed in this document provide a robust framework for the preparation of this compound and its derivatives. The Hantzsch thiazole synthesis remains a highly effective method for the construction of this important heterocyclic scaffold. The versatility of this method allows for the generation of a diverse library of compounds for further investigation in drug discovery programs targeting various diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals and target molecules.
Application Notes and Protocols for the Use of 4-(4-Pyridinyl)thiazole-2-thiol in Kinase Inhibitor Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-pyridinyl)thiazole scaffold is a recognized privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The pyridine (B92270) and thiazole (B1198619) rings offer multiple points for hydrogen bonding and other interactions within the ATP-binding pocket of various kinases. The substituent at the 2-position of the thiazole ring is a key vector for chemical modification, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.
While many synthetic routes to kinase inhibitors utilize the 2-amino-4-(4-pyridinyl)thiazole core, the corresponding 2-thiol derivative, 4-(4-Pyridinyl)thiazole-2-thiol, serves as a versatile, albeit less directly used, starting material. The thiol group can be readily functionalized, for instance, through S-alkylation or conversion into a leaving group, providing an alternative pathway to valuable intermediates for drug discovery programs.
These application notes provide detailed protocols for the synthesis of key intermediates and representative kinase inhibitors starting from precursors to the 4-(4-pyridinyl)thiazole core, and outlines strategies for the conversion of the 2-thiol group to functionalities more commonly employed in established synthetic routes.
Key Kinase Targets and Signaling Pathways
Derivatives of the 4-(4-pyridinyl)thiazole scaffold have shown significant inhibitory activity against several important kinase targets implicated in inflammatory diseases and cancer.
-
p38 MAP Kinase: A key enzyme in the mitogen-activated protein kinase (MAPK) cascade, p38 is involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1. Inhibitors are sought for treating rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions[1][2].
-
Rho-associated Kinase (ROCK): A serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and smooth muscle contraction. ROCK inhibitors are being investigated for cardiovascular diseases, glaucoma, and cancer metastasis[3].
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase essential for signaling in various hematopoietic cells. SYK is a target for allergic and autoimmune diseases, including rheumatoid arthritis and asthma[4].
Synthetic Strategies and Protocols
A common strategy for synthesizing kinase inhibitors based on this scaffold involves the acylation or arylation of the 2-amino group of 2-amino-4-(4-pyridinyl)thiazole. Since the direct use of this compound is less documented for this purpose, we present a robust protocol for the synthesis of the key 2-amino intermediate and then a representative protocol for its elaboration into a ROCK inhibitor.
Protocol 1: Synthesis of 2-Amino-4-(4-pyridinyl)thiazole
This protocol describes the Hantzsch thiazole synthesis, a reliable method for producing the key 2-amino intermediate from 4-acetylpyridine (B144475).
Materials:
-
4-Acetylpyridine
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) (concentrated)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide
-
In a round-bottom flask, dissolve 4-acetylpyridine (e.g., 4.90 g, 41.30 mmol) in glacial acetic acid (46.0 mL). Add 48% hydrobromic acid (7.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Separately, prepare a solution of bromine (2.30 mL, 45.00 mmol) in glacial acetic acid (8.0 mL).
-
Add the bromine solution dropwise to the cooled 4-acetylpyridine solution with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 1 hour.
-
Cool the mixture back to 0 °C and add diethyl ether to precipitate the product.
-
Collect the resulting white solid by vacuum filtration, wash with diethyl ether, and dry to yield the bromoketone as its HBr salt. This intermediate is typically used directly in the next step without further purification[3].
Step 2: Cyclization to 2-Amino-4-(4-pyridinyl)thiazole
-
In a round-bottom flask equipped with a reflux condenser, combine the bromoketone intermediate from Step 1 (e.g., 10.00 g, 35.59 mmol), thiourea (2.71 g, 35.59 mmol), and absolute ethanol (100 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, dilute the reaction mixture with water (400 mL).
-
Adjust the pH to approximately 11 by the careful addition of concentrated ammonium hydroxide solution. This will cause the free base to precipitate.
-
Stir the mixture for an additional 2 hours to ensure complete precipitation.
-
Collect the yellowish solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-(4-pyridinyl)thiazole[3].
Protocol 2: Synthesis of a ROCK II Inhibitor from 2-Amino-4-(4-pyridinyl)thiazole
This protocol provides an example of how the 2-amino intermediate can be elaborated into a potent kinase inhibitor via amide bond formation.
Materials:
-
2-Amino-4-(4-pyridinyl)thiazole (from Protocol 1)
-
p-Toluic acid (or other desired carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluic acid (1.1 equiv., e.g., 1.10 g, 5.64 mmol) in anhydrous DCM (10 mL).
-
Add EDCI (1.5 equiv., e.g., 1.60 g, 8.46 mmol) and HOBt (1.0 equiv., e.g., 0.76 g, 5.64 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 2-amino-4-(4-pyridinyl)thiazole (1.0 equiv., e.g., 1.00 g, 5.64 mmol) in DCM.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, using a suitable eluent system such as DCM/Methanol) to afford the final product, 4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide[3].
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various kinase inhibitors containing the 4-(4-pyridinyl)thiazole scaffold.
| Compound ID | Kinase Target | Activity Data | Reference |
| Compound 4v | ROCK II | IC₅₀ = 20 nM | [3] |
| Lead Compound 4 | SYK | Kᵢ = 1.3 µM | [4] |
| Optimized SYK Inhibitor | SYK | Kᵢ < 10 nM | [4] |
| Compound 7g | p38α | IC₅₀ = 6 nM | [1][2] |
| Compound 10b | p38α | IC₅₀ = 17 nM | [1][2] |
| Compound 3k | (Angiogenesis) | Blocks tumor growth at 30 mg/kg/day | [5][6] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.
Alternative Synthetic Strategies from this compound
For researchers possessing this compound, several synthetic routes can be envisioned to access the key 2-amino intermediate or other reactive handles:
-
S-Alkylation and Nucleophilic Substitution: The thiol can be alkylated (e.g., with methyl iodide) to form a 2-methylthioether. Subsequent oxidation to the corresponding sulfoxide (B87167) or sulfone creates an excellent leaving group, which can then be displaced by an amine (e.g., ammonia (B1221849) or a protected amine) to yield the 2-amino derivative.
-
Conversion to 2-Halothiazole: The 2-thiol can be converted into a 2-halothiazole (e.g., 2-chloro or 2-bromo) via oxidative halogenation. The resulting 2-halothiazole is a versatile intermediate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino functionalities.
These transformations employ standard organic chemistry methodologies and significantly broaden the utility of this compound as a starting material in kinase inhibitor synthesis campaigns.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Pyridinyl)thiazole-2-thiol in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(4-Pyridinyl)thiazole-2-thiol as a potential corrosion inhibitor, particularly for mild steel in acidic environments. Due to the limited availability of direct experimental data for this compound in the public domain, this document leverages detailed methodologies and data from a closely related and structurally similar compound, 4-(pyridin-4-yl)thiazol-2-amine , to provide representative protocols and expected outcomes. The substitution of the thiol group (-SH) with an amine group (-NH2) at the 2-position of the thiazole (B1198619) ring is expected to result in comparable, though not identical, corrosion inhibition behavior due to the presence of key heteroatoms (N, S) and the pyridinyl ring which are crucial for adsorption on metal surfaces.
Introduction
Organic heterocyclic compounds containing nitrogen, sulfur, and pi-electrons are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[1] The unique molecular structure of this compound, featuring a pyridine (B92270) ring, a thiazole ring, and a thiol group, suggests its strong potential for forming a protective layer on metal surfaces. This protective mechanism is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, which blocks the active corrosion sites. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the aromatic rings, facilitate this adsorption process.
Synthesis of this compound
A general synthetic route for this compound involves the Hantzsch thiazole synthesis. A detailed, step-by-step protocol for a similar compound, 4-(pyridin-4-yl)thiazol-2-amine, is provided as a representative example.[2]
Protocol for the Synthesis of a 4-(pyridin-4-yl)thiazole derivative (adapted for the thiol compound):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-4-carbothioamide and an appropriate α-haloketone (e.g., 2-chloro-1-ethoxyethanone) in absolute ethanol (B145695).
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and neutralize with a solution of sodium bicarbonate (10%).
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Experimental Protocols for Corrosion Inhibition Studies
The following protocols are adapted from studies on structurally similar thiazole derivatives and are suitable for evaluating the corrosion inhibition performance of this compound.[2][3]
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons in a corrosive medium with and without the inhibitor.
Materials:
-
Mild steel coupons (e.g., 3.0 cm × 0.6 cm × 0.5 cm)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (various concentrations)
-
Acetone
-
Distilled water
-
Analytical balance
Protocol:
-
Prepare mild steel coupons by polishing the surface with successively finer grades of SiC abrasive papers (up to 1200 grit).
-
Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance.
-
Immerse the coupons in the corrosive solution containing different concentrations of this compound. A blank solution without the inhibitor should also be prepared.
-
After a specified immersion time (e.g., 24 hours) at a constant temperature, retrieve the coupons.
-
Remove the corrosion products by cleaning the coupons, wash with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g m⁻² h⁻¹) = ΔW / (A × t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine key electrochemical parameters.
Materials:
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum)
-
Potentiostat/Galvanostat
-
Corrosive medium (e.g., 1 M HCl) with and without inhibitor
Protocol:
-
Prepare the mild steel working electrode by embedding it in epoxy resin, leaving a defined surface area exposed. Polish the exposed surface as described for the weight loss measurements.
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (e.g., for 30 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed on the metal surface.
Materials:
-
Same as for Potentiodynamic Polarization.
Protocol:
-
Prepare the working electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurements.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 5 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) from the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Quantitative Data Summary
The following tables summarize representative quantitative data obtained for the structurally similar compound, 4-(pyridin-4-yl)thiazol-2-amine (PTA) , in 1 M HCl.[2] This data is provided to illustrate the expected performance of this compound.
Table 1: Weight Loss Measurement Data for Mild Steel in 1 M HCl with Different Concentrations of 4-(pyridin-4-yl)thiazol-2-amine (PTA) [2]
| Inhibitor Concentration (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 8.54 | - |
| 0.05 | 2.13 | 75.06 |
| 0.10 | 1.11 | 87.00 |
| 0.15 | 0.54 | 93.68 |
| 0.20 | 0.34 | 96.02 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Different Concentrations of 4-(pyridin-4-yl)thiazol-2-amine (PTA) [2]
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -485 | 1056 | 85 | -115 | - |
| 0.05 | -492 | 232 | 78 | -109 | 78.03 |
| 0.10 | -498 | 115 | 72 | -105 | 89.11 |
| 0.15 | -503 | 68 | 68 | -101 | 93.56 |
| 0.20 | -508 | 45 | 65 | -98 | 95.74 |
Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with Different Concentrations of 4-(pyridin-4-yl)thiazol-2-amine (PTA) [2]
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 45.8 | 125.6 | - |
| 0.05 | 245.2 | 58.3 | 81.32 |
| 0.10 | 489.5 | 35.8 | 90.64 |
| 0.15 | 785.4 | 24.1 | 94.17 |
| 0.20 | 985.2 | 18.5 | 95.35 |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating corrosion inhibition.
Proposed Mechanism of Corrosion Inhibition
Caption: Adsorption-based corrosion inhibition mechanism.
Mechanism of Inhibition
The corrosion inhibition of this compound is attributed to its adsorption on the mild steel surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecule and the negatively charged metal surface (due to adsorbed Cl⁻ ions in HCl).
-
Chemisorption: Covalent bonding between the lone pair of electrons of nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms. The π-electrons of the pyridine and thiazole rings can also contribute to this interaction.
The potentiodynamic polarization data for the amine analogue suggests that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[2] It is highly probable that this compound behaves similarly. The adsorption of the inhibitor molecules on the metal surface follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer of the inhibitor on the steel surface.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Electrochemical, Raman Analysis and Machine Learning Assessments of the Inhibitive Properties of an 1,3,4-Oxadiazole-2-Thiol Derivative against Carbon Steel Corrosion in HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antimicrobial Properties of Pyridinylthiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antimicrobial properties of novel pyridinylthiazole compounds. The protocols outlined below are foundational for determining the efficacy of these compounds against various microbial pathogens.
Introduction to Pyridinylthiazoles as Antimicrobial Agents
Pyridinylthiazoles are a class of heterocyclic compounds that have garnered significant interest in antimicrobial drug discovery.[1] Their unique structural features offer potential for novel mechanisms of action, which is critical in the face of rising antimicrobial resistance.[1] The pyridine (B92270) and thiazole (B1198619) rings are known scaffolds in medicinal chemistry, and their combination can lead to compounds with potent antimicrobial activity.[2][3][4] The mechanism of action for pyridinylthiazole derivatives can vary, with some studies suggesting they target bacterial cell division by inhibiting the FtsZ protein, while others indicate interference with cell wall synthesis.[5][6] Another potential mechanism is the disruption of the cell membrane, leading to a bactericidal effect.[1]
Key Experimental Assays
A battery of in vitro assays is essential to characterize the antimicrobial profile of pyridinylthiazoles. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Protocol: Broth Microdilution Method[8][9][10]
Materials:
-
Pyridinylthiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)
-
Spectrophotometer (for inoculum standardization)
-
Plate reader (for OD600 measurement)
-
Incubator (37°C)
Procedure:
-
Preparation of Pyridinylthiazole Solutions: Prepare a stock solution of each pyridinylthiazole compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in MHB to achieve a concentration that is twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the pyridinylthiazole solution in MHB. Typically, this is done by adding 100 µL of MHB to wells 2 through 11. Then, add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (MHB only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm (OD600). Dilute this standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining the MIC: The MIC is the lowest concentration of the pyridinylthiazole compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 with a plate reader.
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9]
Protocol[8][9]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the pyridinylthiazole compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Quantitative Data Summary: MIC and MBC of Pyridinylthiazoles
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| JC-01-072 | S. aureus ATCC 25923 | 4 | >128 | [10] |
| JC-01-074 | S. aureus ATCC 25923 | 16 | 16 | [10] |
| EA-02-009 | S. aureus ATCC 25923 | 1 | >128 | [10] |
| Compound 9 | S. aureus MDR | 4 | N/A | [11] |
| Compound 18 | E. coli | 1 | <1 | [8] |
| Compound 19 | S. aureus | 0.12 | N/A | [8] |
N/A: Not Available in the cited reference.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects over time.[5][10][12] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[10]
Protocol[5][13]
Materials:
-
Pyridinylthiazole compounds
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase. Dilute the culture in fresh MHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure to Compound: Add the pyridinylthiazole compound to the bacterial suspension at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without any compound.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the pyridinylthiazole compound and the control.
Experimental Workflow for Time-Kill Kinetics Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial action and mechanism of piscidin against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibition of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 4-(4-Pyridinyl)thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-(4-Pyridinyl)thiazole-2-thiol (C₈H₆N₂S₂), a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in the comprehensive characterization of this compound and its related products.
Physicochemical Properties
This compound is typically a solid, often in powder form, with a characteristic sulfur-like odor. Its solubility is low in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The purity of the compound can influence its melting point, which is a key physical property for initial assessment.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can be observed in NMR spectra.
Tautomeric Forms of this compound
Methods for Creating Self-Assembled Monolayers with 4-(4-Pyridinyl)thiazole-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) of 4-(4-Pyridinyl)thiazole-2-thiol are of significant interest in materials science, sensor development, and drug discovery. The unique molecular structure, featuring a thiol group for robust anchoring to metallic surfaces and a pyridinyl-thiazole moiety, offers specific functionalities for surface modification.[1] This document provides detailed protocols for the formation of this compound SAMs on gold, silver, and copper substrates. It includes comprehensive experimental procedures, expected characterization data based on analogous compounds, and potential applications. While specific quantitative data for this molecule is limited in published literature, the provided protocols are based on established methods for similar thiol-based SAMs.
Introduction
This compound is an organic compound with a molecular weight of 194.28 g/mol .[2] Its thiol group readily forms a strong covalent bond with metallic surfaces, leading to the spontaneous formation of an ordered, single-molecule-thick layer.[1] The exposed pyridinyl-thiazole functional group can then be utilized for a variety of applications, including the immobilization of biomolecules, development of selective sensors, and as a key intermediate in the synthesis of novel drug candidates with potential antiproliferative and antimicrobial properties.[1][2] This molecule is typically a pale yellow powder and is soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1]
Data Presentation: Expected SAM Characteristics
| Parameter | Gold (Au) Substrate | Silver (Ag) Substrate | Copper (Cu) Substrate | Reference |
| Optimal Concentration | 0.1 - 2.0 mM in Ethanol | 0.1 - 2.0 mM in Ethanol | 0.1 - 2.0 mM in Ethanol | Inferred from[3] |
| Immersion Time | 12 - 24 hours | 12 - 24 hours | 6 - 18 hours | Inferred from[3] |
| Expected Contact Angle (Water) | 60° - 80° | 65° - 85° | 70° - 90° | General Thiol SAMs |
| Expected Thickness | 0.5 - 1.5 nm | 0.5 - 1.5 nm | 0.5 - 1.5 nm | General Thiol SAMs |
| Surface pKa | ~ 4.2 | Not Determined | Not Determined | [3] |
Experimental Protocols
The following are detailed protocols for the formation of this compound SAMs on common metallic substrates.
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for the formation of a high-quality, well-ordered SAM.
Materials:
-
Gold, silver, or copper-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Protocol:
-
Immerse the substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent surface contamination.
SAM Formation
Materials:
-
This compound
-
Ethanol (absolute)
-
Clean, dry glass vials with screw caps
Protocol:
-
Prepare a solution of this compound in absolute ethanol at the desired concentration (a starting concentration of 1 mM is recommended).
-
Place the cleaned and dried substrates in the glass vials.
-
Pour the thiol solution into the vials, ensuring the substrates are fully submerged.
-
Purge the vials with nitrogen gas for 1-2 minutes to minimize oxidation.
-
Seal the vials tightly and store them in a dark, vibration-free environment at room temperature for the desired immersion time (a starting time of 18-24 hours is recommended).
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The SAM-modified substrates are now ready for characterization and use.
Visualization of Experimental Workflow and Potential Applications
Experimental Workflow
References
Application Notes and Protocols: 4-(4-Pyridinyl)thiazole-2-thiol as a Key Intermediate in Ceftaroline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftaroline (B109729), a fifth-generation cephalosporin (B10832234), exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens. A critical step in the synthesis of ceftaroline and its prodrug, ceftaroline fosamil, involves the introduction of a side chain at the C-3 position of the cephalosporin core. This is efficiently achieved through the use of 4-(4-Pyridinyl)thiazole-2-thiol as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of a key thioether intermediate in the ceftaroline synthesis pathway, utilizing this compound. Additionally, it outlines the mechanism of action of ceftaroline.
Introduction
The synthesis of ceftaroline fosamil often employs a convergent approach where the cephalosporin core is coupled with the C-3 side chain. This compound serves as the nucleophile that displaces a leaving group at the C-3 position of a protected cephalosporin intermediate, forming a stable thioether linkage. This reaction is a pivotal step in constructing the final molecule. The subsequent modifications, including deprotection and amidation at the C-7 position, lead to the formation of ceftaroline. This document details a protocol for the formation of the thioether intermediate, 7β-[(phenylacetyl)amino]-3-[4-(4-pyridinyl)-2-thiazolylthio]-3-cephem-4-carboxylic acid benzhydryl ester, based on methodologies described in the patent literature.
Data Presentation
The following tables summarize quantitative data for the synthesis of the thioether intermediate from a chlorinated cephalosporin precursor and this compound sodium salt, as derived from patent literature.
Table 1: Reaction Conditions for Thioether Formation
| Parameter | Value | Reference |
| Starting Cephalosporin Intermediate | 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester | [1] |
| Key Intermediate | 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt | [1] |
| Solvent | Acetone (B3395972) | [1] |
| Reaction Temperature | 40 - 50 °C | [1] |
| Reaction Time | 1 hour | [1] |
Table 2: Yield and Purity of the Thioether Intermediate
| Product | Yield | Purity (HPLC) | Reference |
| 7β-[(phenylacetyl)amino]-3-[4-pyridyl-2-thiazolylthio]-3-cephem-4-carboxylic acid benzhydryl ester | 96.5% | 99.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7β-[(phenylacetyl)amino]-3-[4-(4-pyridinyl)-2-thiazolylthio]-3-cephem-4-carboxylic acid benzhydryl ester
This protocol is based on the methodology described in patent CN104725425A.
Materials:
-
7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester (wet cake)
-
4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt
-
Acetone
-
Water
-
Vacuum drying oven
Procedure:
-
Suspend the wet filter cake of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester in 1500 mL of acetone in a suitable reaction vessel.
-
Add 118 g of 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt to the suspension.
-
Heat the reaction mixture to a temperature of 40-50 °C.
-
Maintain the reaction at this temperature with stirring for 1 hour.
-
After the reaction is complete, add water to induce crystallization of the product.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with a small amount of water.
-
Dry the product under vacuum to obtain 305 g of 7β-[(phenylacetyl)amino]-3-[4-pyridyl-2-thiazolylthio]-3-cephem-4-carboxylic acid benzhydryl ester as a solid.[1]
Visualizations
Diagram 1: Synthetic Pathway for the Thioether Intermediate
Caption: Synthetic route to the ceftaroline thioether intermediate.
Diagram 2: Experimental Workflow for Thioether Synthesis
Caption: Step-by-step workflow for the synthesis of the thioether intermediate.
Diagram 3: Mechanism of Action of Ceftaroline
Caption: Ceftaroline inhibits bacterial cell wall synthesis.
Discussion
The use of this compound as an intermediate provides an efficient route for the synthesis of ceftaroline. The reaction to form the thioether linkage is a high-yielding step with good purity, which is advantageous for the overall manufacturing process. The subsequent steps of the synthesis, which are not detailed here, would involve deprotection of the carboxylic acid and the amine at the C-7 position, followed by acylation with the appropriate side chain to yield ceftaroline.
The mechanism of action of ceftaroline involves its binding to and inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[2] Ceftaroline has a high affinity for PBP2a, the protein responsible for methicillin (B1676495) resistance in S. aureus, making it effective against MRSA.[2] By inhibiting these enzymes, ceftaroline disrupts the cross-linking of peptidoglycan, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[1][2]
Conclusion
This compound is a crucial intermediate in the synthesis of ceftaroline. The protocol outlined in this document, derived from patent literature, demonstrates a high-yielding and pure method for the formation of the key thioether intermediate. Understanding the synthetic pathway and the mechanism of action of ceftaroline is essential for researchers and professionals involved in the development of new antibacterial agents.
References
Techniques for Evaluating the Antitumor Activity of 4-(4-Pyridinyl)thiazole-2-thiol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antitumor activity of 4-(4-Pyridinyl)thiazole-2-thiol analogs. The methodologies outlined herein are essential for the preclinical evaluation of this class of compounds, enabling the determination of their cytotoxic and mechanistic properties. The provided protocols for in vitro assays are foundational for screening and characterizing potential therapeutic candidates.
Introduction
Thiazole (B1198619) derivatives, particularly those incorporating a pyridine (B92270) moiety, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The this compound scaffold represents a promising pharmacophore for the development of novel antitumor agents. Preliminary studies suggest that analogs of this structure may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation, such as PARP1 and angiogenesis. This document serves as a comprehensive guide for the systematic evaluation of the antitumor properties of these compounds.
Data Presentation: In Vitro Cytotoxicity
The initial assessment of antitumor activity typically involves determining the cytotoxic effects of the compounds on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activity of representative pyridine-thiazole analogs against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | HL-60 (Leukemia) | 0.57 | [1] |
| A549 (Lung) | >50 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| HCT-116 (Colon) | >50 | [1] | |
| Analog 2 | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Analog 3 | MCF-7 (Breast) | 12.7 ± 0.77 | [2] |
| HepG2 (Liver) | 6.69 ± 0.41 | [2] | |
| Analog 4 | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| HepG2 (Liver) | 51.7 ± 3.13 | [2] | |
| Analog 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [2] |
| HepG2 (Liver) | 26.8 ± 1.62 | [2] | |
| Analog 6 | HepG2 (Liver) | 23.8 | [3] |
| Analog 7 | MCF-7 (Breast) | 5.36 | [3] |
| HepG2 (Liver) | 7.20 | [3] | |
| Analog 8 | MCF-7 (Breast) | 5.84 | [3] |
| HepG2 (Liver) | 8.76 | [3] | |
| Analog 9 | MCF-7 (Breast) | 10.63 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[6]
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting a dose-response curve of cell viability versus compound concentration.[6]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cells treated with this compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of the compounds for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on key signaling proteins.[9][10]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved PARP, VEGF, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Protocol:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The antitumor activity of this compound analogs may be mediated through the modulation of specific signaling pathways. Two such potential pathways are PARP1 inhibition and the disruption of angiogenesis.
PARP1 Inhibition Pathway
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms.[13]
Caption: PARP1 inhibition by this compound analogs.
Anti-Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[14][15] Inhibition of this process can starve tumors of essential nutrients and oxygen.
Caption: Inhibition of angiogenesis by this compound analogs.
Experimental Workflow for Anticancer Screening
A typical workflow for the initial in vitro evaluation of this compound analogs is depicted below.
Caption: General workflow for screening anticancer activity.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. biomol.com [biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and experimental protocols involved in the discovery and development of novel pesticides. The content covers innovative modes of action, strategies for managing pesticide resistance, and detailed methodologies for efficacy testing.
Introduction to Novel Pesticide Development
The development of new pesticides is driven by the need to overcome pesticide resistance in target pests, improve safety for non-target organisms, and minimize environmental impact. Modern pesticide research focuses on identifying novel molecular targets and developing compounds with new modes of action (MoA). This involves a multidisciplinary approach, integrating chemistry, biology, genomics, and toxicology. The trend is shifting from broad-spectrum organophosphates and carbamates towards more selective and environmentally benign alternatives, such as biopesticides and nanopesticides.[1][2]
Novel Modes of Action and Their Signaling Pathways
A critical aspect of novel pesticide development is the identification of new molecular targets within the pest. Understanding the signaling pathways associated with these targets is essential for designing effective and selective pesticides.
Ryanodine (B192298) Receptor Modulators (Diamide Insecticides)
Diamide (B1670390) insecticides, such as flubendiamide (B33115) and chlorantraniliprole, represent a significant advancement in insecticide chemistry.[3] They act by selectively targeting the ryanodine receptors (RyRs) in insects, which are intracellular calcium channels crucial for muscle contraction.[3][4] The binding of diamide insecticides to insect RyRs leads to the uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and death of the insect.[5] A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, contributing to their favorable safety profile.[3]
Caption: Signaling pathway of Ryanodine Receptor modulators in insect muscle cells.
EPSP Synthase Inhibitors (Glyphosate)
Glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides, targets the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[6][7] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9] By inhibiting EPSP synthase, glyphosate depletes the plant of these essential amino acids, leading to a cessation of growth and eventual death.[6] This pathway is absent in mammals, making EPSP synthase an effective and selective target for herbicides.[9]
Caption: Inhibition of the shikimate pathway by EPSP synthase inhibitors in plants.
Acetylcholinesterase (AChE) Inhibitors (Organophosphates and Carbamates)
Organophosphate and carbamate (B1207046) insecticides act by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[2][10] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[11] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, which results in tremors, paralysis, and ultimately the death of the insect.[12][13]
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates and carbamates.
Experimental Protocols
Primary Screening of Novel Herbicides
This protocol outlines a whole-plant screening method to identify chemical compounds with herbicidal activity.[14]
Objective: To identify novel chemical compounds that exhibit phytotoxic effects on indicator plant species.
Materials:
-
Test compounds dissolved in an appropriate solvent (e.g., acetone).
-
Indicator plant species (e.g., a dicot such as Arabidopsis thaliana and a monocot such as ryegrass).
-
Greenhouse or growth chamber with controlled environmental conditions.
-
Spraying equipment.
-
Potting medium.
-
Pots or trays.
Procedure:
-
Plant Preparation: Sow seeds of the indicator species in pots or trays and grow them to a specific stage (e.g., 2-3 leaf stage).
-
Compound Application: Prepare solutions of the test compounds at a standard concentration. Apply the solutions to the plants as a foliar spray, ensuring even coverage. Include a solvent-only control and a positive control with a known herbicide.
-
Incubation: Place the treated plants in a greenhouse or growth chamber with controlled temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation.
-
Scoring: Score the level of injury on a scale (e.g., 0 = no effect, 100 = complete kill).
-
Hit Identification: Compounds causing a significant level of injury (e.g., >50%) are considered "hits" and are selected for further testing.
Greenhouse Efficacy Testing of Novel Fungicides
This protocol describes a method for evaluating the efficacy of a novel fungicide against a plant pathogen in a controlled greenhouse environment.[1]
Objective: To determine the dose-dependent efficacy of a novel fungicide in controlling a specific plant disease.
Materials:
-
Test fungicide.
-
Susceptible host plant cultivar.
-
Pathogen inoculum (e.g., spore suspension).
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Spraying equipment.
-
Pots and potting mix.
Procedure:
-
Plant Propagation: Grow susceptible host plants to a suitable growth stage for infection.
-
Fungicide Application: Prepare serial dilutions of the test fungicide. Apply the fungicide solutions to the plants as a foliar spray until runoff.[1] Include an untreated control and a commercial standard fungicide as a positive control.
-
Inoculation: After the fungicide application has dried (typically 24 hours), inoculate the plants with a standardized concentration of the pathogen inoculum.
-
Incubation: Place the plants in a high-humidity environment to promote disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by measuring the percentage of leaf area affected or by using a disease rating scale.
-
Data Analysis: Calculate the percent disease control for each fungicide concentration relative to the untreated control. Determine the EC50 value (the concentration that provides 50% disease control).
Monitoring Insecticide Resistance
This protocol outlines a method for monitoring the development of insecticide resistance in a target insect population using a vial test.[3][15]
Objective: To determine the susceptibility of an insect population to a particular insecticide and to detect shifts in susceptibility over time.
Materials:
-
Technical grade insecticide.
-
Acetone or other suitable solvent.
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Glass vials (e.g., 20 ml scintillation vials).
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Target insects collected from the field.
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A susceptible laboratory strain of the same insect species (for baseline data).
-
Log-probit analysis software.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the insecticide in the chosen solvent.
-
Vial Coating: Prepare a range of insecticide concentrations through serial dilution. Coat the inside of the glass vials with a known amount of each insecticide concentration and allow the solvent to evaporate, leaving a residue of the insecticide. Prepare control vials treated with solvent only.
-
Insect Exposure: Introduce a set number of insects (e.g., 20) into each vial.
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Mortality Assessment: After a specific exposure period (e.g., 24 hours), record the number of dead or moribund insects in each vial.
-
Data Analysis: Use log-probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.
-
Resistance Ratio Calculation: Compare the LC50 of the field population to the LC50 of the susceptible laboratory strain to determine the resistance ratio (RR). An RR significantly greater than 1 indicates resistance.
Data Presentation
Quantitative data from efficacy trials and resistance monitoring should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Efficacy of Novel Insecticides Against Lepidopteran Pests (LC50 in µg/mL)
| Insecticide | Mode of Action | Spodoptera frugiperda | Helicoverpa zea | Reference |
| Spinetoram | Spinosyn | 0.066 | - | [16] |
| Chlorantraniliprole | Ryanodine Receptor Modulator | 0.93 | 0.012 | [16][17] |
| Flubendiamide | Ryanodine Receptor Modulator | 0.18 | - | [16] |
| Cyantraniliprole | Ryanodine Receptor Modulator | 0.24 | - | [16] |
| Lambda-cyhalothrin | Pyrethroid | 5.27 | - | [16] |
Table 2: Efficacy of a Novel Fungicide (Quinofumelin) Against Sclerotinia sclerotiorum
| Parameter | Value | Reference |
| Mean EC50 (in vitro) | 0.0017 ± 0.0009 µg/mL | [18] |
| EC50 Range (in vitro) | 0.0004 to 0.0059 µg/mL | [18] |
Table 3: Efficacy of a Novel Antifungal Agent (M451) Against Various Phytopathogens
| Pathogen | Phylum | EC50 (µg/mL) | Reference |
| Alternaria alternata | Ascomycota | 34 | [19] |
| Botrytis cinerea | Ascomycota | 52 | [19] |
| Fusarium oxysporum | Ascomycota | 66 | [19] |
| Phytophthora infestans | Oomycota | 58 | [19] |
| Rhizoctonia solani | Basidiomycota | 53 | [19] |
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of complex experimental procedures.
Caption: Workflow for primary screening of novel herbicides.
References
- 1. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of Action of Neonicotinoid Insecticides [mdpi.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. New manual published by the WHO on monitoring and managing insecticide resistance | [innovationtoimpact.org]
- 9. Federal Register :: Pesticides; Data Requirements for Conventional Chemicals [federalregister.gov]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. irac-online.org [irac-online.org]
- 16. repository.lsu.edu [repository.lsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. Antifungal activity of a novel synthetic polymer M451 against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-(4-Pyridinyl)thiazole-2-thiol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(4-Pyridinyl)thiazole-2-thiol. It includes a detailed experimental protocol, a troubleshooting guide with quantitative data, frequently asked questions (FAQs), and visualizations to aid in understanding the experimental workflow and troubleshooting logic.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole (B1198619) synthesis.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Yield | Incomplete reaction of 2-chloro-1-(pyridin-4-yl)ethanone hydrochloride. | Ensure complete neutralization of the hydrochloride salt with a slight excess of a weak base (e.g., sodium bicarbonate) before adding the dithiocarbamate (B8719985). Monitor with pH paper. | Increased concentration of the free base of the α-halo ketone, leading to a higher yield. |
| Low reaction temperature. | Increase the reaction temperature to reflux, typically around 78-82 °C in ethanol (B145695).[1] | Accelerates the rate of both the initial S-alkylation and the subsequent cyclization-dehydration steps. | |
| Insufficient reaction time. | Extend the reflux time to 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Drives the reaction to completion, maximizing product formation. | |
| Formation of Side Products (Visible on TLC) | Impure 2-chloro-1-(pyridin-4-yl)ethanone starting material. | Purify the α-halo ketone by recrystallization from a suitable solvent like ethanol/water before use. | Reduces the formation of impurities that can interfere with the main reaction. |
| Decomposition of the dithiocarbamate. | Use freshly prepared ammonium (B1175870) dithiocarbamate or a high-quality commercial source. | Ensures the availability of the active nucleophile for the reaction. | |
| Product is an Intractable Oil or Gummy Solid | Presence of impurities or residual solvent. | After filtration, thoroughly wash the crude product with cold water and then diethyl ether to remove polar and non-polar impurities. | A solid, filterable product should be obtained. |
| Incorrect pH during workup. | Ensure the reaction mixture is neutralized or slightly basic (pH 7-8) before cooling to induce precipitation. | Promotes the precipitation of the neutral product. | |
| Difficulty in Product Purification | Product co-elutes with impurities during column chromatography. | Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. | Improved separation of the desired product from closely related impurities. |
| Product is poorly soluble in common recrystallization solvents. | Screen a range of solvents for recrystallization, such as ethanol, methanol, or a mixture of DMF and water.[2][3] | Identification of a suitable solvent system for effective purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone, specifically 2-chloro-1-(pyridin-4-yl)ethanone, with a source of the thiol group, such as ammonium dithiocarbamate.[1][4]
Q2: How can I prepare the starting material, 2-chloro-1-(pyridin-4-yl)ethanone hydrochloride?
A2: While commercially available, it can be synthesized from 4-acetylpyridine (B144475). A common method involves the chlorination of the α-carbon of 4-acetylpyridine using a chlorinating agent like sulfuryl chloride in an appropriate solvent.
Q3: What are the critical parameters to control during the Hantzsch synthesis for this specific molecule?
A3: Key parameters include the reaction temperature, which should typically be at the reflux temperature of the solvent (e.g., ethanol), and the pH of the reaction mixture, which should be near neutral to slightly basic to facilitate the reaction and product precipitation.[5]
Q4: My final product has a yellowish tint. Is this normal, and how can I decolorize it?
A4: A slight yellowish color can be common in the crude product due to minor impurities.[2] Recrystallization from a suitable solvent system, potentially with the addition of a small amount of activated carbon, can often yield a purer, off-white to white solid.
Q5: What are the best methods for characterizing the final product?
A5: Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to confirm the molecular weight. The melting point should also be determined and compared to literature values.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound using the Hantzsch thiazole synthesis.
Materials:
-
2-chloro-1-(pyridin-4-yl)ethanone hydrochloride
-
Ammonium dithiocarbamate
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(pyridin-4-yl)ethanone hydrochloride (1.0 eq.) in ethanol.
-
Neutralization: To the stirred solution, slowly add sodium bicarbonate (1.1 eq.) and continue stirring for 15 minutes at room temperature to neutralize the hydrochloride.
-
Addition of Dithiocarbamate: Add ammonium dithiocarbamate (1.2 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the volume of ethanol can be reduced under vacuum.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water and then cold diethyl ether to remove inorganic salts and non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at a low temperature.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low yield in the synthesis.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Pyridinyl)thiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(4-Pyridinyl)thiazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the synthesis of this compound, the typical starting materials are 2-chloro-1-(pyridin-4-yl)ethanone and thiourea (B124793).
Q2: What are the key factors influencing the yield of the reaction?
A2: The yield of the Hantzsch thiazole synthesis is sensitive to several factors, including reaction temperature, choice of solvent, reaction time, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields.[4] The use of microwave irradiation has also been shown to significantly improve yields and shorten reaction times.[5]
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A common side reaction, particularly under acidic conditions, can lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[4][6] To minimize the formation of side products, it is important to control the reaction conditions carefully, especially the pH. Using a neutral or slightly basic medium can favor the formation of the desired thiazole.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or methanol.[7] Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a higher boiling point solvent or microwave irradiation to drive the reaction to completion.[4][5] |
| Purity of starting materials. | Ensure the purity of 2-chloro-1-(pyridin-4-yl)ethanone and thiourea. Impurities can interfere with the reaction. | |
| Incorrect stoichiometry. | Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the α-haloketone. | |
| Formation of Multiple Products | Side reactions. | Adjust the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can minimize the formation of isomeric byproducts.[6] |
| Decomposition of reactants or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Ensure the pH is adjusted to the isoelectric point of the product to minimize its solubility in aqueous media during workup. Use a suitable organic solvent for extraction. |
| Oily product instead of a solid. | Try triturating the oil with a non-polar solvent like hexane (B92381) or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Impact of Reaction Conditions on Yield (Illustrative Data)
The following table summarizes illustrative yields for the Hantzsch synthesis of thiazole derivatives under various conditions. While this data is not exclusively for this compound, it provides insights into the impact of different parameters on the reaction outcome.
| Method | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 79-90 | [8] |
| Ultrasonic Irradiation | Ethanol/Water (1:1) | Room Temperature | 1.5-2 h | High | [8] |
| Conventional Heating | Ethanol | Reflux | 24 h | ~70 | [1] |
| Microwave Irradiation | Ethanol | 120°C | < 30 min | 89-95 | [9] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a standard procedure for the Hantzsch synthesis of the target molecule.
Materials:
-
2-chloro-1-(pyridin-4-yl)ethanone hydrochloride
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(pyridin-4-yl)ethanone hydrochloride (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Slowly add a solution of sodium bicarbonate (2.5 eq) in water to neutralize the hydrochloride and facilitate the reaction.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials:
-
2-chloro-1-(pyridin-4-yl)ethanone hydrochloride
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a microwave reaction vessel, combine 2-chloro-1-(pyridin-4-yl)ethanone hydrochloride (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Add a solution of sodium bicarbonate (2.5 eq) in a minimal amount of water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow steps 5-8 from the conventional synthesis protocol for product isolation and purification.
Visualizations
Caption: Hantzsch synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-mercapto-4-(pyridin-4-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-mercapto-4-(pyridin-4-yl)thiazole. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude 2-mercapto-4-(pyridin-4-yl)thiazole?
A1: The most common purification techniques for 2-mercapto-4-(pyridin-4-yl)thiazole and related analogs are recrystallization and column chromatography.[1][2][3] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Thin-layer chromatography (TLC) is typically used to monitor the purification process.[1][3]
Q2: What are the potential impurities in crude 2-mercapto-4-(pyridin-4-yl)thiazole?
A2: Impurities can include unreacted starting materials such as pyridine-4-carbothioamide and a 2-haloacetylpyridine derivative, side-products from condensation reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my 2-mercapto-4-(pyridin-4-yl)thiazole sample?
A3: Purity is commonly assessed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4][5] A sharp melting point close to the literature value and clean spectra are indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For similar thiazole (B1198619) derivatives, ethanol, aqueous ethanol, and DMF/ethanol mixtures have been used.[2][4][6] |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the compound has a low melting point in the presence of impurities. The cooling process is too rapid. | Add a small amount of additional solvent, reheat to dissolve, and allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at room temperature. Too much solvent was used. | Use a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Minimize the amount of solvent used to just dissolve the compound at its boiling point. Place the solution in an ice bath to maximize precipitation. |
| Crystals are colored despite the pure compound being white or off-white. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimized. The column is overloaded. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf of the product around 0.3-0.4). Use a larger column or a smaller amount of crude material. Neutral alumina (B75360) has been used as a stationary phase for similar compounds.[1] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica (B1680970) gel). | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. If using silica gel, consider switching to a less acidic stationary phase like neutral alumina. |
| Streaking or tailing of the spot on TLC and the band on the column. | The compound is too polar for the stationary phase or is interacting with it. The sample is overloaded. | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Ensure the sample is loaded in a concentrated band. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-mercapto-4-(pyridin-4-yl)thiazole in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and aqueous mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis of the crude material, select a suitable stationary phase (e.g., silica gel or neutral alumina) and an eluent system that gives good separation of the desired compound from impurities.[1]
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude 2-mercapto-4-(pyridin-4-yl)thiazole in a minimum amount of the eluent or a more polar solvent, adsorb it onto a small amount of the stationary phase, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflows for the purification of 2-mercapto-4-(pyridin-4-yl)thiazole.
Caption: Decision-making process for purification method selection.
References
- 1. tsijournals.com [tsijournals.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 4-(4-Pyridinyl)thiazole-2-thiol in aqueous media
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges of 4-(4-Pyridinyl)thiazole-2-thiol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in aqueous buffer?
A1: this compound has an inherently low solubility in water.[1] This is a common characteristic for many organic compounds with its structural complexity, which includes aromatic pyridine (B92270) and thiazole (B1198619) rings.[2][3] Its molecular structure contributes to strong crystal lattice energy and hydrophobicity, making it difficult for water molecules to surround and dissolve the individual molecules. The compound is typically a solid or powder at room temperature.[1][4][5]
Q2: What is the first and most common method to try for improving the solubility of this compound?
A2: For ionizable compounds, pH adjustment is often the most effective initial strategy.[6][] The solubility of thiazole derivatives can be highly dependent on pH.[6][8] this compound has a predicted pKa of approximately 7.01, indicating it can act as a weak acid or base.[4] Altering the pH of the aqueous medium can protonate or deprotonate the molecule, creating a charged species that is generally more soluble in polar solvents like water. Weakly basic thiazoles tend to be more soluble in acidic conditions.[6]
Q3: Adjusting the pH provided some improvement, but I need higher concentrations. What should I try next?
A3: If pH adjustment alone is insufficient, the next steps involve using co-solvents or complexation agents.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can help dissolve hydrophobic compounds.[9][10][11] Commonly used co-solvents in research and formulation include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[][12]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is significantly more water-soluble.[6][16][17]
Q4: I am observing precipitation or inconsistent results in my biological assays. What could be the cause?
A4: Inconsistent results or precipitation during experiments can stem from several factors:
-
Compound Crash-Out: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the compound can precipitate if its solubility limit in the final buffer composition is exceeded. This is a common issue.[6]
-
pH Shifts: Small, unintended variations in the pH of your prepared buffers between experiments can lead to significant differences in the compound's solubility.[6]
-
Time-Dependent Precipitation: The compound might initially dissolve but precipitate out of the solution over the duration of a long experiment. It is advisable to visually inspect your assay plates for any signs of precipitation.[6]
-
Equilibrium Not Reached: When preparing solutions, it is crucial to ensure that the system has reached equilibrium, which can sometimes take 24-72 hours of agitation.[6]
Q5: How should I prepare a stock solution of this compound?
A5: Due to its poor aqueous solubility, a stock solution should be prepared in an appropriate organic solvent. DMSO is a common choice as it can typically dissolve the compound at high concentrations.[1] A typical starting concentration for a stock solution is 10-20 mM. When diluting this stock into your final aqueous medium, it is critical to do so carefully, often serially, to avoid precipitation.[6]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for determining and enhancing the aqueous solubility of this compound.
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A flowchart for systematically addressing solubility issues.
Illustrative Data on Solubility Enhancement
The following table provides hypothetical yet realistic data to illustrate how different methods can enhance the solubility of a poorly soluble compound like this compound. Researchers should determine these values experimentally for their specific conditions.
| Method | Condition | Expected Solubility (µg/mL) | Fold Increase (Approx.) | Notes |
| Control | pH 7.4 Buffer | < 1 | 1x | Baseline aqueous solubility is very low. |
| pH Adjustment | pH 2.0 Buffer | 20 - 50 | 20-50x | Solubility increases in acidic conditions due to protonation.[6][8] |
| pH 10.0 Buffer | 5 - 10 | 5-10x | A smaller increase may be observed in basic conditions. | |
| Co-solvency | 10% Ethanol in pH 7.4 Buffer | 15 - 30 | 15-30x | Co-solvents reduce the polarity of the aqueous medium.[9] |
| 10% PEG 400 in pH 7.4 Buffer | 40 - 80 | 40-80x | PEG 400 is often a very effective co-solvent.[12] | |
| Complexation | 2% HP-β-CD in pH 7.4 Buffer | 100 - 250 | 100-250x | Cyclodextrins form highly soluble inclusion complexes.[15][16] |
| Combined | 2% HP-β-CD in pH 2.0 Buffer | > 500 | > 500x | Combining methods can have a synergistic effect.[8] |
Protocol 1: Baseline Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound and is considered the gold standard.[18][19]
Objective: To determine the baseline solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that some remains undissolved at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC) against a standard curve.
Protocol 2: Solubility Enhancement via pH Adjustment
Objective: To determine the solubility profile of the compound across a range of pH values.
Procedure:
-
Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[19]
-
For each pH value, perform the Shake-Flask Method as described in Protocol 1 .
-
Ensure you use a separate, clean vial for each pH condition.
-
After quantification, plot the measured solubility (e.g., in µg/mL) against the pH to generate a pH-solubility profile.
Protocol 3: Solubility Enhancement via Co-solvents
Objective: To evaluate the effect of co-solvents on the compound's solubility.
Procedure:
-
Select a co-solvent (e.g., Ethanol, PEG 400, DMSO).
-
Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v co-solvent in your chosen buffer).
-
For each co-solvent mixture, perform the Shake-Flask Method as described in Protocol 1 .
-
Plot the measured solubility against the co-solvent concentration to determine the optimal blend.
Experimental Workflow for Solubility Screening
This diagram illustrates a typical workflow for screening multiple conditions to enhance solubility.
Caption: A general workflow for screening solubility enhancement methods.
Protocol 4: Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)
This is a simple and effective lab-scale method for preparing drug-cyclodextrin inclusion complexes.[16]
Objective: To prepare a solid inclusion complex of the compound with a cyclodextrin to improve aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Drying oven or lyophilizer
Procedure:
-
Weigh out the compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin). Optimization may be required.[6]
-
Place the cyclodextrin in the mortar and add a small amount of water to form a thick, uniform paste.
-
Gradually add the drug powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain paste-like.
-
Dry the resulting solid mixture. Lyophilization (freeze-drying) is often preferred to obtain a fine, easily dissolvable powder, but oven drying at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved can also be used.[6]
-
The resulting powder is the inclusion complex, which can now be tested for its aqueous solubility using Protocol 1 .
Mechanism of Cyclodextrin Solubilization
The diagram below illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.
Caption: Encapsulation of a drug within a cyclodextrin molecule.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound CAS#: 77168-63-9 [chemicalbook.com]
- 5. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. benchchem.com [benchchem.com]
- 8. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. humapub.com [humapub.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aqueous Solubility Assay | Bienta [bienta.net]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
stability of 4-(4-Pyridinyl)thiazole-2-thiol under different storage conditions
Welcome to the Technical Support Center for 4-(4-Pyridinyl)thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.
Disclaimer: Specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature. The information provided herein is based on general chemical principles for thiazole (B1198619) and thiol-containing compounds, manufacturer recommendations, and guidelines for stability testing of pharmaceutical intermediates. It is highly recommended that users perform their own stability studies to determine the compound's behavior under their specific experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry place. Manufacturers typically recommend storage under an inert atmosphere (nitrogen or argon) at temperatures between 2°C and 8°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, this compound may be susceptible to several degradation pathways:
-
Oxidation: The thiol group (-SH) is prone to oxidation, which can lead to the formation of disulfides or sulfonic acids. The thiazole ring may also be susceptible to oxidation. The compound may react with strong oxidizing agents.[2]
-
Hydrolysis: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light. A common photodegradation pathway involves reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that can rearrange to other products.
-
Thermal Degradation: At elevated temperatures, thiol-containing compounds can undergo various decomposition reactions. The compound is known to decompose before boiling under normal conditions.[2]
Q3: I am observing the appearance of a yellow to brown coloration in my solid sample over time. What could be the cause?
A3: A change in color from a pale yellow to a darker yellow or brown solid is often indicative of degradation.[1] This could be due to slow oxidation from exposure to air or photolytic degradation from exposure to light. It is recommended to store the compound under an inert atmosphere and protected from light to minimize this.
Q4: My solution of this compound in an organic solvent is turning cloudy. What might be happening?
A4: Cloudiness or precipitation in a solution could indicate several issues. The compound has low solubility in water, so absorption of atmospheric moisture by a hygroscopic solvent could reduce its solubility.[2] Alternatively, degradation products that are less soluble in the chosen solvent may be forming. It is advisable to use anhydrous solvents and store solutions under a dry, inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/UPLC chromatogram | Degradation of the compound. | - Prepare fresh solutions for analysis.- Analyze a freshly opened sample of the compound to use as a reference.- If degradation is suspected, perform a forced degradation study (see experimental protocols) to identify potential degradation products.- Ensure the mobile phase is compatible and does not induce degradation. |
| Poor recovery in experimental assays | Instability of the compound under assay conditions (e.g., pH, temperature, presence of other reagents). | - Assess the stability of the compound in the assay buffer over the duration of the experiment.- If the assay involves oxidative or reductive steps, consider the potential for the compound to react.- Prepare solutions of the compound immediately before use. |
| Inconsistent analytical results | Non-homogeneity of a degraded solid sample or ongoing degradation in solution. | - Ensure the solid sample is thoroughly mixed before weighing if degradation is suspected.- Prepare and analyze solutions promptly. If storage of solutions is necessary, evaluate their stability at the intended storage temperature (e.g., 2-8°C or -20°C) and timeframe. |
Stability Data Summary
Table 1: Summary of Forced Degradation Studies for this compound (Template)
| Stress Condition | Conditions Tested | Observation | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acidic Hydrolysis | e.g., 0.1 M HCl, 60°C, 24h | ||||
| Basic Hydrolysis | e.g., 0.1 M NaOH, RT, 4h | ||||
| Oxidative | e.g., 3% H₂O₂, RT, 24h | ||||
| Thermal (Solid) | e.g., 80°C, 48h | ||||
| Thermal (Solution) | e.g., 60°C in DMSO, 24h | ||||
| Photolytic (Solid) | e.g., ICH Q1B options | ||||
| Photolytic (Solution) | e.g., ICH Q1B options |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative and hydrolytic processes. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | To prevent oxidation of the thiol group. |
| Light | Amber vial or protected from light | To prevent photolytic degradation. |
| Moisture | Tightly sealed container in a desiccator or dry box | To prevent hydrolysis and potential solubility issues in organic solvents. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines and to identify potential degradation products.
Materials:
-
This compound
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable organic solvent (e.g., Acetonitrile (B52724), Methanol, DMSO)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 1, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation (Solid and Solution):
-
Expose solid and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC or UPLC-MS method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Calculate the percentage degradation and identify the major degradation products using mass spectrometry.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
common impurities in 4-(4-Pyridinyl)thiazole-2-thiol synthesis and their removal
Welcome to the technical support center for the synthesis of 4-(4-Pyridinyl)thiazole-2-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
The most prevalent method for synthesizing this compound is a variation of the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), with a sulfur-containing nucleophile like ammonium (B1175870) dithiocarbamate.
Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-bromo-1-(pyridin-4-yl)ethanone and ammonium dithiocarbamate.
-
Side Products: Formation of isomeric thiazoles can occur, particularly under acidic conditions, leading to byproducts like 3-substituted 2-imino-2,3-dihydrothiazoles.[1]
-
Degradation/Polymerization Products: Self-condensation of the α-haloketone or other intermediates can lead to polymeric impurities.[2]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yield is a frequent issue in Hantzsch thiazole synthesis. The primary causes include incomplete reaction, suboptimal conditions, and competing side reactions.[2]
Here is a troubleshooting guide to improve your yield:
| Potential Cause | Recommended Action | Details |
| Incomplete Reaction | Increase reaction time or temperature. | The Hantzsch synthesis often requires heating to proceed to completion. Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material spots are no longer visible.[1][2] |
| Poor Reagent Quality | Use high-purity starting materials. | Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming reagents and reducing the yield of the desired product.[2] |
| Suboptimal Solvent | Select an appropriate solvent. | A mixture of ethanol (B145695) and water (e.g., 50/50 v/v) has been shown to be effective for this type of synthesis, providing good yields.[3] |
| Incorrect Stoichiometry | Use a slight excess of the thio-reagent. | Using a small excess (e.g., 1.2-1.5 equivalents) of thiourea (B124793) or its equivalent can help drive the reaction to completion. The unreacted excess is often water-soluble and easily removed during workup.[4] |
Q3: I have obtained a crude solid. What is an effective and scalable purification protocol?
A highly effective and documented method for purifying the crude product is to reflux it in water. This process removes water-soluble impurities, such as inorganic salts and unreacted ammonium dithiocarbamate.
Experimental Protocol: Purification by Water Reflux
This protocol is adapted from patent CN104031040, which reports achieving 99.7% purity via HPLC.[1]
-
Setup: Place the crude solid (e.g., 81.7 g) into a round-bottom flask of appropriate size (e.g., 2 L). Add a sufficient volume of deionized water to create a slurry (e.g., 1 L).
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with vigorous stirring.
-
Duration: Maintain the reflux for a minimum of 2 hours.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. For maximum recovery, further cool the flask in an ice bath.
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
| Parameter | Value (Example from Patent) | Reference |
| Crude Product Mass | 81.7 g | [1] |
| Purified Product Mass | 80.2 g | [1] |
| Final Yield | 82.6% | [1] |
| Final Purity (HPLC) | 99.7% | [1] |
Q4: Water purification was insufficient. How do I remove persistent organic impurities?
If impurities like unreacted 2-bromo-1-(pyridin-4-yl)ethanone or other organic byproducts remain, recrystallization from an organic solvent or column chromatography are recommended.
Method 1: Recrystallization from an Organic Solvent
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For thiazole derivatives, common choices include ethanol, or solvent mixtures like n-hexane/acetone or n-hexane/ethyl acetate (B1210297).[5][6]
-
Procedure: a. Dissolve the impure solid in a minimum amount of the chosen solvent at its boiling point. b. If using a solvent pair, dissolve the solid in the "good" solvent (e.g., acetone) and add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes cloudy. Re-heat to clarify. c. Allow the solution to cool slowly to room temperature to form crystals. d. Cool further in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Method 2: Flash Column Chromatography
This method is effective for separating compounds with different polarities.
-
Stationary Phase: Silica (B1680970) gel is the most common choice. For basic compounds like pyridines, adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can prevent peak tailing. Alternatively, an amino-functionalized silica column can be used.[7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dry powder onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Q5: How can I use NMR to identify the starting material impurity, 2-bromo-1-(pyridin-4-yl)ethanone?
Identifying unreacted starting material is crucial. The ¹H NMR spectrum of 2-bromo-1-(pyridin-4-yl)ethanone has distinct signals that can be looked for in the spectrum of your crude product.
| Compound | Key ¹H NMR Signals (in CDCl₃) | Description |
| 2-bromo-1-(pyridin-4-yl)ethanone | ~4.4-4.5 ppm (singlet, 2H) | This sharp singlet corresponds to the two protons of the bromomethyl group (-CH₂Br). Its presence is a clear indicator of unreacted starting material. |
| ~7.8-8.0 ppm (doublet, 2H) & ~8.8-8.9 ppm (doublet, 2H) | These signals correspond to the protons on the pyridine (B92270) ring. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. If you observe a singlet around 4.4 ppm in the ¹H NMR spectrum of your product, it strongly suggests contamination with the bromo-ketone starting material.[8]
References
troubleshooting side reactions in the synthesis of pyridinylthiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinylthiazole derivatives. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole (B1198619) synthesis.
Troubleshooting Guides and FAQs
Low Product Yield
Q1: I am experiencing a low yield of my desired pyridinylthiazole product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in the synthesis of pyridinylthiazole derivatives and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Purity of Starting Materials: Impurities in the α-haloketone or the pyridinylthioamide can lead to unwanted side reactions and inhibit the formation of the desired product. Ensure that your starting materials are of high purity. If necessary, purify them before use.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly impact the reaction outcome.
-
Temperature: The Hantzsch synthesis often requires heating. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. However, excessive heat can lead to the degradation of reactants or products.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.
-
Solvent: Polar protic solvents like ethanol (B145695) are commonly used. The choice of solvent can influence reaction rates and yields.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. It is common to use a slight excess of the thioamide to ensure complete conversion of the α-haloketone.
-
Product Decomposition: The desired pyridinylthiazole derivative may be unstable under the reaction or workup conditions. Monitoring the reaction for product degradation over time via TLC or LC-MS can help identify this issue.[1]
Formation of Multiple Products (Side Reactions)
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridinylthiazole synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation.
-
Formation of Regioisomers (2-Imino-2,3-dihydrothiazoles): This is a significant side reaction, particularly under acidic conditions. The Hantzsch synthesis can yield a mixture of the desired 2-(pyridin-ylamino)thiazole and the isomeric 3-pyridinyl-2-iminothiazoline. The basicity of the pyridine (B92270) nitrogen can influence the reaction pathway, especially the initial nucleophilic attack of the thioamide.
-
Formation of Bis-thiazole: This can occur through the reaction of two molecules of the thioamide with one molecule of the α-haloketone, or through self-condensation reactions.
-
Hydrolysis of Thioamide: The pyridinylthioamide can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the corresponding amide. This amide can then react with the α-haloketone to form an oxazole (B20620) byproduct.
-
N-Alkylation of the Pyridine Ring: The basic nitrogen of the pyridine ring can potentially be alkylated by the α-haloketone, leading to a pyridinium (B92312) salt byproduct. This is more likely if the reaction conditions are not carefully controlled.
Q3: How can I control the formation of the 2-imino-2,3-dihydrothiazole regioisomer?
A3: The formation of this regioisomer is highly dependent on the reaction's pH. To favor the formation of the desired 2-(pyridin-ylamino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions. The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer. Conversely, if the 2-imino isomer is the desired product, conducting the reaction in a strongly acidic medium is recommended.
| Reaction Condition | Predominant Product | Rationale |
| Neutral/Slightly Basic | 2-(Pyridin-ylamino)thiazole | Favors nucleophilic attack by the thioamide sulfur, leading to the standard Hantzsch product. |
| Acidic | 3-Pyridinyl-2-iminothiazoline | Protonation of the thioamide can alter the regioselectivity of the cyclization. |
Purification Challenges
Q4: I am having difficulty purifying my pyridinylthiazole derivative. What are some effective purification strategies?
A4: The basic nature of the pyridine ring can make purification challenging, often leading to peak tailing during column chromatography on silica (B1680970) gel.[3] Here are some strategies to overcome this:
-
Column Chromatography with Modified Mobile Phase:
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) or pyridine (e.g., 0.1-1% v/v), to the mobile phase can help to saturate the acidic silanol (B1196071) groups on the silica gel, reducing their interaction with the basic product and improving peak shape.[3]
-
Use of a Buffered Mobile Phase: While less common in flash chromatography, for challenging separations, a mobile phase buffered to a specific pH can be effective.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase silica gel (C18).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic pyridinylthiazole from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
| Purification Method | Key Considerations |
| Silica Gel Chromatography | Add triethylamine or pyridine to the eluent to reduce peak tailing. |
| Alumina Chromatography | Use neutral or basic alumina for basic compounds. |
| Recrystallization | Effective for solid products; solvent screening is crucial. |
| Acid-Base Extraction | Useful for removing non-basic impurities. |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of a 2-(Pyridin-2-ylamino)-4-phenylthiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromoacetophenone (B140003) (1.0 mmol)
-
N-(Pyridin-2-yl)thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (5% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 mmol) in ethanol (5 mL).
-
Add N-(pyridin-2-yl)thiourea (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., with a mobile phase of 30% ethyl acetate (B1210297) in hexanes). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium bicarbonate solution (20 mL) and stir.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a mobile phase of ethyl acetate in hexanes, with the addition of 0.5% triethylamine) or by recrystallization.
References
Technical Support Center: Enhancing the Biological Activity of 4-(4-Pyridinyl)thiazole-2-thiol through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the biological activity of 4-(4-Pyridinyl)thiazole-2-thiol. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and insights into the structure-activity relationships of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for enhancing the biological activity of this compound?
A1: The primary strategy for enhancing biological activity involves structural modification of the parent molecule. The most common approach is the S-alkylation of the thiol group to introduce a variety of substituents. This allows for the exploration of structure-activity relationships (SAR) by systematically altering the physicochemical properties of the molecule, such as lipophilicity, steric bulk, and electronic effects. These modifications can lead to improved target engagement, increased cell permeability, and enhanced potency.
Q2: What are the common biological targets for derivatives of this compound?
A2: Derivatives of this scaffold have shown promise against a range of biological targets, particularly in the field of oncology. They have been investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways. For instance, some derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Other potential applications include antimicrobial and anti-inflammatory agents.
Q3: What are the main challenges in the synthesis of this compound derivatives?
A3: The synthesis of this compound derivatives, often achieved through the Hantzsch thiazole (B1198619) synthesis, can present several challenges. These include low yields, the formation of side products, and difficulties in purification. Suboptimal reaction conditions, such as incorrect temperature or reaction time, and the purity of starting materials can significantly impact the outcome. For pyridinyl-containing compounds, the basicity of the pyridine (B92270) nitrogen can sometimes interfere with certain reaction conditions.
Q4: How can I address the poor aqueous solubility of my this compound derivatives during biological assays?
A4: Poor aqueous solubility is a common issue with hydrophobic organic molecules and can lead to inaccurate and unreliable assay results.[2] To address this, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be done carefully, often in a serial manner, to avoid precipitation.[2] It is crucial to determine the kinetic solubility of your compound in the specific assay buffer and to ensure the final concentration of the organic solvent is compatible with the biological system and does not exceed a certain threshold (typically <0.5% v/v).[1][2]
Troubleshooting Guides
Synthesis Troubleshooting: Hantzsch Thiazole Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature and/or extend reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure starting materials (α-haloketone and thiourea (B124793)/thioamide) are pure and dry. |
| Suboptimal solvent. | - Experiment with different solvents. While ethanol (B145695) is commonly used, other polar solvents like methanol (B129727) or DMF might improve solubility and reaction rates. | |
| Incorrect stoichiometry. | - Ensure the correct molar ratios of reactants are used. An excess of the thiourea or thioamide component is sometimes employed. | |
| Formation of Side Products | Isomer formation. | - Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazole isomers. Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole (B372263) product. |
| Decomposition of reactants or product. | - Avoid excessively high temperatures or prolonged reaction times which can lead to degradation. | |
| Difficulty in Product Purification | Product is an oil or does not precipitate. | - If the product does not precipitate upon addition to water or a non-polar solvent, try extraction with a suitable organic solvent followed by column chromatography. |
| Impurities co-elute with the product. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Biological Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | Poor aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO.[2] - Perform serial dilutions in the assay medium rather than a single large dilution.[2] - Determine the maximum tolerable DMSO concentration for your cells and ensure the final assay concentration does not exceed this. - Visually inspect for precipitation and consider performing a solubility test in the assay buffer prior to the experiment.[2] |
| High Variability in Results | Inconsistent compound concentration due to precipitation. | - Follow the steps above to ensure complete solubilization. - Vortex the stock solution before each use and ensure thorough mixing when diluting into the assay medium. |
| Cell health issues. | - Ensure cells are healthy and in the logarithmic growth phase before seeding. - Check for contamination in cell cultures. | |
| Low or No Biological Activity | Compound concentration is too low. | - Test a wider range of concentrations, including higher concentrations if solubility permits. |
| Compound is not stable in the assay medium. | - Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done using techniques like HPLC. | |
| Incorrect assay setup. | - Double-check all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Experimental Protocols
General Protocol for S-Alkylation of this compound
This protocol describes a general method for the synthesis of S-substituted derivatives of this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetone, ethanol)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
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DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., <0.5%). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Quantitative Data on Biological Activity
The following table summarizes the in vitro anti-angiogenic activity of a series of N-substituted 2-(4-pyridinyl)thiazole carboxamide derivatives against human umbilical vein endothelial cells (HUVECs). While not direct derivatives of the thiol, this data provides valuable insights into the structure-activity relationships of related compounds.
| Compound | R Group (Substitution on Amide Nitrogen) | Inhibition of HUVEC Colony Formation (%) |
| 3a | Phenyl | 45.2 ± 3.5 |
| 3f | 2-Methoxyphenyl | 51.7 ± 4.1 |
| 3g | 3-Methoxyphenyl (B12655295) | 65.3 ± 5.2 |
| 3h | 4-Methoxyphenyl | 58.9 ± 4.7 |
| 3k | N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide | 78.6 ± 6.3 |
| Vandetanib (Control) | - | 75.1 ± 6.0 |
| Data adapted from a study on N-substituted 2-(4-pyridinyl)thiazole carboxamides as angiogenesis inhibitors. The results indicate that substitution on the amide nitrogen significantly influences the anti-angiogenic activity, with the 3-methoxyphenyl group showing enhanced potency.[3][4][5] |
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: PI3K/Akt/mTOR pathway and potential inhibition sites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Production of 4-(4-Pyridinyl)thiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-(4-Pyridinyl)thiazole-2-thiol, with a particular focus on challenges encountered during scale-up production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Product Yield
Question: We are experiencing a significantly lower yield of this compound than expected based on our lab-scale experiments. What are the potential causes and how can we improve the yield?
Answer: Low yields during the scale-up of the Hantzsch thiazole (B1198619) synthesis for this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reaction Conditions: The optimal temperature, reaction time, and solvent choice are critical for this synthesis.[1] Many Hantzsch syntheses require heating to proceed at an optimal rate, often in alcoholic solvents like methanol (B129727) or ethanol (B145695).[1]
-
Temperature: Ensure that the internal temperature of the reactor is maintained within the optimal range. In larger reactors, localized hot or cold spots can occur due to inefficient mixing, leading to side reactions or incomplete conversion. A temperature gradient study on a smaller scale might be beneficial to determine the optimal temperature profile.
-
Reaction Time: The reaction may require a longer time to reach completion at a larger scale. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, exploring other solvents or solvent mixtures could improve solubility and reaction rates.[2]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of the α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethanone) and the thioamide source (e.g., pyridine-4-carbothioamide or ammonium (B1175870) dithiocarbamate) is crucial. Impurities can lead to unwanted side reactions and lower yields.
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the thioamide component might be beneficial to ensure complete conversion of the α-haloketone.
-
-
Side Reactions:
-
Formation of Isomers: Under acidic conditions, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[3] Careful control of pH is important.
-
Oxidation of Thiol: The thiol group in the final product can be susceptible to oxidation, especially during workup and purification. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Decomposition: The product, this compound, decomposes before boiling under normal conditions.[4] Prolonged exposure to high temperatures should be avoided.
-
Issue 2: Product Purity and Impurities
Question: Our isolated this compound contains significant impurities that are difficult to remove. What are the likely impurities and what are the best purification strategies?
Answer: Impurities in the Hantzsch synthesis of this compound can originate from unreacted starting materials, side reactions, or degradation of the product.
-
Common Impurities:
-
Unreacted 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) or pyridine-4-carbothioamide.
-
Disulfide byproducts from the oxidation of the thiol group.
-
Isomeric thiazole derivatives.
-
Polymeric materials.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent screen should be performed to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: The basic nature of the pyridine (B92270) ring can be exploited for purification. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer with a base.
-
Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold ethanol or water can remove unreacted starting materials and salts.
-
Issue 3: Exothermic Reaction and Temperature Control
Question: We are concerned about the exothermic nature of the Hantzsch thiazole synthesis during scale-up. How can we effectively control the reaction temperature?
Answer: The Hantzsch thiazole synthesis can be exothermic, and managing the heat generated is crucial for safety and to prevent side reactions at a larger scale.
-
Controlled Reagent Addition: Instead of adding the reagents all at once, a controlled, slow addition of one of the reactants (e.g., the α-haloketone) to the reaction mixture can help to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively. However, this may also slow down the reaction rate, so a balance needs to be found.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential to ensure it stays within the desired range.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound via the Hantzsch synthesis?
A1: The Hantzsch synthesis of this compound typically involves the reaction of an α-haloketone with a thioamide or a related sulfur-containing nucleophile. The key starting materials are:
-
α-Haloketone: 2-bromo-1-(pyridin-4-yl)ethanone or 2-chloro-1-(pyridin-4-yl)ethanone.[5]
-
Thioamide source: Pyridine-4-carbothioamide or ammonium dithiocarbamate (B8719985).[6]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
A2: The reaction proceeds through a multi-step pathway:
-
Nucleophilic attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction.
-
Intramolecular cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone to form a five-membered ring intermediate (a thiazoline).
-
Dehydration: The thiazoline (B8809763) intermediate undergoes dehydration to form the aromatic thiazole ring.[7][8]
Q3: What are the key safety considerations when performing this synthesis at scale?
A3:
-
Exothermic Reaction: As discussed, the reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.
-
Handling of Reagents: α-haloketones are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood.
-
Solvent Hazards: The solvents used (e.g., ethanol, methanol) are flammable. Ensure there are no ignition sources in the vicinity of the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring of the reaction progress.
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 5 | 85 | [2] |
| Methanol | Reflux | 6 | 82 | [2] |
| 1-Butanol | Reflux | 4 | 88 | [2] |
| Water | Reflux | 8 | 75 | [2] |
| Solvent-free | Room Temp | 0.5 | 90 | [9] |
Note: This table is illustrative and based on general findings for Hantzsch thiazole synthesis. Optimal conditions should be determined experimentally for the specific synthesis of this compound.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Ammonium dithiocarbamate[6]
-
Ethanol
-
Water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1 equivalent) in a mixture of ethanol and water.
-
To this solution, add ammonium dithiocarbamate (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane as the eluent).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Mandatory Visualization
Caption: Hantzsch synthesis pathway for this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships in scale-up considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 77168-63-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Selectivity of 4-(4-Pyridinyl)thiazole-2-thiol Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals actively working with 4-(4-Pyridinyl)thiazole-2-thiol based inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Problem 1: Your this compound based inhibitor demonstrates significant off-target activity.
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Symptom: In a kinase panel screen, your lead compound inhibits multiple kinases with similar potency to the intended target.
-
Possible Cause 1: Lack of specific interactions with the target kinase's active site.
-
Solution: Employ structure-based drug design (SBDD) to identify unique features in the active site of your target kinase that are not present in off-target kinases. Focus on modifications to the this compound scaffold that can exploit these differences. For example, targeting the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket in the ATP-binding site, can be an effective strategy. Designing inhibitors with bulky substituents that create a steric clash with a large gatekeeper residue in off-target kinases, while being accommodated by a smaller gatekeeper in the target kinase, can significantly improve selectivity.[1]
-
-
Possible Cause 2: The inhibitor binds to the highly conserved ATP-binding site in the active conformation of kinases.
-
Solution: Design inhibitors that preferentially bind to the inactive (e.g., DFG-out) conformation of the target kinase. This conformation is generally less conserved across the kinome, offering more opportunities for selective interactions.
-
-
Possible Cause 3: The core scaffold has inherent promiscuity.
-
Solution: Conduct a thorough structure-activity relationship (SAR) study to understand how different functional groups on the pyridinyl and thiazole (B1198619) rings influence selectivity. Systematically synthesize and test analogs with modifications at various positions to identify "hotspots" for selectivity.
-
Problem 2: Difficulty in rationally designing more selective inhibitors due to a lack of structural information.
-
Symptom: No available crystal structure of your inhibitor bound to the target kinase.
-
Solution: Utilize computational modeling and docking studies to generate a hypothetical binding pose of your this compound inhibitor within the active site of the target kinase. This can help identify key hydrogen bonds, hydrophobic interactions, and potential steric clashes that can be modulated to improve selectivity. Compare the predicted binding mode in the target kinase with those in known off-target kinases to identify exploitable differences.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for inhibitors based on the pyridinylthiazole scaffold?
A1: The off-target profile is highly dependent on the specific substitutions on the this compound core and the primary target. However, due to the conserved nature of the ATP-binding site, off-target activity is frequently observed against kinases from the same family or those with similar active site topologies. For instance, inhibitors targeting p38 MAP kinase may also show activity against other MAP kinases like JNK. Similarly, inhibitors designed for VEGFR-2 might cross-react with other receptor tyrosine kinases such as PDGFR and c-Kit.
Q2: How can I quantitatively assess the selectivity of my inhibitor?
A2: The most common method is to perform a kinase selectivity profiling assay, where the inhibitory activity of your compound is tested against a large panel of kinases. The results are typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A significantly lower IC50 or Ki value for your primary target compared to other kinases in the panel indicates higher selectivity.
Q3: What medicinal chemistry strategies can be employed to improve selectivity?
A3: Several strategies can be effective:
-
Structure-Based Design: As mentioned in the troubleshooting guide, utilizing structural information (from crystallography or computational modeling) to guide the design of modifications that enhance specific interactions with the target kinase is a powerful approach.
-
Exploiting the Gatekeeper Residue: Modifying the inhibitor to take advantage of differences in the size of the gatekeeper residue between the target and off-target kinases is a well-established strategy.[1]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to less conserved inactive conformations can lead to greater selectivity.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can incorporate a reactive "warhead" (e.g., an acrylamide) into your inhibitor to form a covalent bond. This can lead to highly potent and selective inhibition.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of different substituents on the pyridinyl and thiazole rings can reveal key determinants of selectivity.
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Analog (Compound 78)
Note: This data is for a structurally related analog and is presented as a representative example of a kinase selectivity panel.
| Kinase Target | Ki (nM) | Selectivity (Fold vs. CDK4) |
| CDK4 | 1 | 1 |
| CDK6 | 34 | 34 |
| CDK1 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 |
| CDK7 | >10,000 | >10,000 |
| CDK9 | >10,000 | >10,000 |
Data adapted from: Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. Journal of Medicinal Chemistry, 60(5), 1892–1915.[2][3]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a general method for determining the IC50 values of a this compound based inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the inhibitor dilution, and the specific substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP (at a concentration close to the Km for each kinase).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Caption: Simplified p38 MAPK signaling pathway and inhibitor action.
Caption: Overview of the VEGFR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antiproliferative Activity of 4-(4-Pyridinyl)thiazole-2-thiol Derivatives
This guide provides a comparative assessment of the antiproliferative activity of various 4-(4-pyridinyl)thiazole-2-thiol derivatives against several human cancer cell lines. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. The objective is to highlight the therapeutic potential of this class of compounds and provide supporting experimental data for their validation.
Antiproliferative Efficacy: A Comparative Summary
The antiproliferative effects of novel pyridine-thiazole hybrid molecules have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, were determined for the most promising derivatives. The results indicate that these compounds exhibit significant cytotoxic and cytostatic effects, with some showing selectivity for cancer cells over normal cell lines.[1][2]
For instance, compound 3 , a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrated a potent IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells.[2] In contrast, its IC50 was greater than 50 µM in pseudo-normal human cell lines, suggesting a favorable selectivity profile.[2] Similarly, compound 4 , an ester derivative, was identified as a highly active anticancer agent, inhibiting the growth of all 60 tested cancer cell lines by more than 50%.[1] Non-small cell lung cancer, melanoma, colon cancer, and CNS cancer cell lines were particularly sensitive to this compound.[1]
Below is a summary of the antiproliferative activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) | Reference |
| 3 | Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | - | [2] |
| 3 | Pseudo-normal human cell lines | >50 | - | [2] | |
| 4 | Pyridine-Thiazole Hybrid | NCI-60 Panel | - | >50% (all 60 lines) | [1] |
| 4b | Phenylsulfonyl-thiazole | HCT-116 (Colon), MDA-MB231 (Breast) | Not Specified | Potent Activity | [3] |
| 4g | Phenylsulfonyl-thiazole | HCT-116 (Colon), MDA-MB231 (Breast) | Not Specified | Potent Activity | [3] |
| 4h | Phenylsulfonyl-thiazole | HCT-116 (Colon), MDA-MB231 (Breast) | Not Specified | Potent Activity | [3] |
| 6e | Phenylsulfonyl-thiazole | HCT-116 (Colon), MDA-MB231 (Breast) | Not Specified | Potent Activity | [3] |
| 4c | Hydrazinyl-thiazole | MCF-7 (Breast) | Most Active in Series | - | [4] |
| 2a | Arylidene-hydrazinyl-thiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | - | [5] |
| 2a | Arylidene-hydrazinyl-thiazole | HeLa (Cervical) | 11.4 µg/mL | - | [5] |
| 2e | Arylidene-hydrazinyl-thiazole | HeLa (Cervical) | 11.1 µg/mL | - | [5] |
| 11c | Thiazolyl pyrazole | HepG-2, HCT-116, MCF-7 | Potent Activity | - | [6] |
| 6g | Thiazolyl pyrazole | HepG-2, HCT-116, MCF-7 | Potent Activity | - | [6] |
| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | Most Active in Series | Mean Growth: 48.46% | [7] |
Experimental Protocols
The validation of the antiproliferative activity of these derivatives involved several key experiments. Detailed methodologies are provided below.
Cell Culture
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, MDA-MB231) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole (B1198619) derivatives were dissolved in DMSO to create stock solutions, which were then diluted to various concentrations in the culture medium. The cells were treated with these concentrations for 48-72 hours. A control group was treated with DMSO at the same concentration as the highest compound concentration.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the control group. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells were treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined. Some compounds were found to induce cell cycle arrest at the G0/G1 or G2/M phase.[3]
Apoptosis Assay
Apoptosis, or programmed cell death, was assessed using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: Cells were treated with the compounds at their IC50 concentrations.
-
Staining: After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Studies have shown that some of these derivatives can induce early apoptosis and necrosis in cancer cells.[3]
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparing the efficacy of 4-(4-Pyridinyl)thiazole-2-thiol with other thiazole inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiazole (B1198619) Inhibitors
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. Thiazole derivatives have been shown to target a variety of key players in cancer progression, such as protein kinases involved in cell signaling pathways. This guide delves into the comparative efficacy of several thiazole-based inhibitors, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of Thiazole Inhibitors
The following tables summarize the in vitro efficacy of various thiazole derivatives against different cancer cell lines and specific protein kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Antiproliferative Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-Thiazole Hybrid (Compound 7) | MCF-7 (Breast) | 5.36 | 5-Fluorouracil | Not Specified |
| Pyridine-Thiazole Hybrid (Compound 10) | HepG2 (Liver) | 8.76 | 5-Fluorouracil | Not Specified |
| 2-(hydrazinyl)-1,3-thiazole analogue (3a) | MCF-7 (Breast) | 24.9 | - | - |
| 2-(hydrazinyl)-1,3-thiazole analogue (3a) | MDA-MB-231 (Breast) | 18.65 | - | - |
| Thiazole-based Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Thiazole-based Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazole-based Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| Thiazole-pyrazole hybrid 6g | EGFR | 0.024 ± 0.002 | Erlotinib | Not Specified |
| Thiazole derivative 40 | B-RAFV600E | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |
| Pyridine-thiazole hybrid 13a | CDK2 | 0.396 (µg/mL) | Roscovitine | 0.88 (µg/mL) |
| Pyridine-thiazole hybrid 13a | GSK3β | 0.118 (µg/mL) | CHIR-99021 | 0.07 (µg/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Thiazole derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate in the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
EGFR Kinase Assay
This assay evaluates the inhibitory effect of compounds on Epidermal Growth Factor Receptor (EGFR) kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate
-
Thiazole derivatives
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plates and plate reader
Protocol: The protocol is similar to the VEGFR-2 kinase assay, with the substitution of VEGFR-2 with EGFR enzyme and its specific substrate. The reaction conditions, such as incubation time and enzyme/substrate concentrations, should be optimized for the EGFR kinase.
BRAF V600E Kinase Assay
This assay is designed to measure the inhibitory activity of compounds against the mutated BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E and wild-type BRAF enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., MEK1)
-
Thiazole derivatives
-
Detection reagents (e.g., Kinase-Glo® MAX)
-
Plates and plate reader
Protocol: The protocol follows the same principles as the other kinase assays. The assay is typically performed in parallel with the wild-type BRAF enzyme to assess the selectivity of the inhibitors for the mutated form.
Visualizations
The following diagrams illustrate key signaling pathways targeted by thiazole inhibitors and a general experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating the anticancer activity of thiazole inhibitors.
Caption: Simplified signaling pathways targeted by various thiazole inhibitors.
structure-activity relationship (SAR) studies of 4-(4-Pyridinyl)thiazole-2-thiol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-(4-Pyridinyl)thiazole analogs, with a focus on their potential as anticancer agents. The information presented herein is a synthesis of publicly available experimental data, intended to inform future drug discovery and development efforts in this area. While direct SAR studies on 4-(4-Pyridinyl)thiazole-2-thiol analogs are limited in the public domain, this guide draws upon data from closely related pyridine-thiazole hybrid molecules to elucidate key structural features influencing cytotoxic activity.
Data Presentation: In Vitro Cytotoxicity of Pyridine-Thiazole Analogs
The following table summarizes the in vitro anticancer activity of a series of pyridine-thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound I | Lung Cancer | - | [1] |
| Melanoma | - | [1] | |
| Colon Cancer | - | [1] | |
| CNS Cancer | - | [1] | |
| Compound II | Various Cancer Cells | - | [1] |
| Pyridine-Thiazole Hybrid | A549 (Lung) | 0.66 - 16.03 | [1] |
| Pyridone-based analogue 1 | A549 (Lung) | ~0.008 - 0.015 | [2][3] |
| MCF-7 (Breast) | ~0.008 - 0.015 | [2][3] | |
| Pyridone-based analogue 2 | A549 (Lung) | ~0.008 - 0.015 | [2][3] |
| MCF-7 (Breast) | ~0.008 - 0.015 | [2][3] | |
| Thiazole-based derivative 1 | A549 (Lung) | ~0.050 - 0.120 | [2][3] |
| MCF-7 (Breast) | ~0.050 - 0.120 | [2][3] | |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [4] |
| Compound 4 | Various (60 cell lines) | Growth Inhibition >50% at 10 µM | [4] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [6] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [6] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [7] |
Structure-Activity Relationship Insights
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiazole (B1198619) moiety appear to enhance cytotoxic activity.[2][3] Conversely, electron-donating groups may reduce potency.[2][3]
-
Hybrid Structure: The combination of pyridine (B92270) and thiazole rings into a single hybrid structure is a common feature of these potent anticancer agents.[1]
-
Kinase Inhibition: Many thiazole derivatives exert their anticancer effects by inhibiting various protein kinases, which are crucial for cell growth and survival.[4] The pyridine-thiazole scaffold is a promising framework for the design of kinase inhibitors.[8]
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of these analogs is provided below.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.[9]
-
Compound Treatment: The pyridine-thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included. The plate is then incubated for a further 48-72 hours.[9]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for another 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[9]
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the discovery and evaluation of novel anticancer compounds and a key signaling pathway often targeted by such agents.
Caption: Experimental workflow for the discovery and development of novel pyridine-thiazole anticancer agents.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitor anticancer drugs.
References
- 1. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
in vitro and in vivo validation of the antithyroid activity of pyridinylthiazole-2-thiol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antithyroid activity of pyridinylthiazole-2-thiol derivatives with standard antithyroid drugs, supported by available experimental data from in vitro and in vivo studies. The content is intended to inform research and development efforts in the discovery of novel therapeutic agents for hyperthyroidism.
Executive Summary
Pyridinylthiazole-2-thiol derivatives have emerged as a promising class of compounds with potent antithyroid properties. The primary mechanism of action is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. This guide consolidates the available data on their efficacy, providing a direct comparison with established antithyroid drugs such as Propylthiouracil (PTU) and Methimazole (MMI). The most active compound identified in early studies is 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, which demonstrates significant in vitro inhibitory activity.
Data Presentation: In Vitro Antithyroid Activity
The following table summarizes the in vitro data for the lead pyridinylthiazole-2-thiol derivative in comparison to standard antithyroid drugs. The data is derived from studies on the inhibition of lactoperoxidase (a model for thyroid peroxidase) and complex formation with iodine.
| Compound | IC50 (Lactoperoxidase Inhibition) | Kc (Iodine Complex Formation Constant) | Mechanism of Action |
| 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline | 0.65 x 10-4 M[1] | 14931 L·mol-1[1] | Inhibition of Thyroid Peroxidase, Iodine Trapping |
| Propylthiouracil (PTU) | ~2 x 10-6 M (TPO inhibition)[2] | Varies by study | Inhibition of Thyroid Peroxidase, Inhibition of T4 to T3 conversion |
| Methimazole (MMI) | ~8 x 10-7 M (TPO inhibition)[2] | Varies by study | Inhibition of Thyroid Peroxidase |
Note: The IC50 values for PTU and MMI are for thyroid peroxidase (TPO) inhibition and may not be directly comparable to the lactoperoxidase inhibition value for the pyridinylthiazole-2-thiol derivative due to different experimental setups. However, they provide a benchmark for potency. A higher Kc value indicates a stronger interaction with iodine, suggesting a potent iodine-trapping mechanism.[1]
In Vivo Validation of Antithyroid Activity
In vivo studies in rats have confirmed the antithyroid effects of pyridinylthiazole-2-thiol derivatives.[1] Administration of these compounds led to decreased levels of thyroxine (T4) and increased levels of thyroid-stimulating hormone (TSH), which is a characteristic physiological response to reduced thyroid hormone production.[1] Histological examination of the thyroid glands of treated rats also indicated antithyroid activity.[1]
While specific quantitative in vivo data for pyridinylthiazole-2-thiol derivatives is limited in the publicly available literature, the observed effects are consistent with the mechanism of action of established antithyroid drugs.
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-Based)
This spectrophotometric assay measures the inhibition of TPO-catalyzed oxidation of guaiacol (B22219) in the presence of hydrogen peroxide.
Materials:
-
Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine or bovine thyroid glands)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (pyridinylthiazole-2-thiol derivatives) and standard inhibitors (PTU, MMI) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
In a 96-well plate, add the phosphate buffer, TPO enzyme solution, and the test compound/inhibitor solution to each well.
-
Add the guaiacol solution to all wells.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over time using a microplate reader.
-
The rate of reaction is proportional to the TPO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of TPO activity, by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Antithyroid Activity Assessment in Rats
This protocol outlines a general procedure for evaluating the antithyroid efficacy of test compounds in a rodent model.
Animals:
-
Male Wistar rats
Procedure:
-
Induction of Hyperthyroidism (Optional but recommended for mimicking a therapeutic scenario): Administer L-thyroxine to the rats for a specified period to induce a hyperthyroid state.
-
Treatment: Divide the rats into groups: a control group, a group treated with a standard antithyroid drug (e.g., PTU or MMI), and groups treated with different doses of the pyridinylthiazole-2-thiol derivatives. Administer the treatments orally or via injection for a set duration (e.g., 2-4 weeks).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Blood Sampling: At the end of the treatment period, collect blood samples from all animals.
-
Hormone Analysis: Separate the serum and measure the concentrations of T3, T4, and TSH using commercially available ELISA kits.
-
Histological Analysis: Euthanize the animals and carefully excise the thyroid glands. Fix the glands in a suitable fixative (e.g., 10% formalin), process them for histology, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the slides under a microscope to assess changes in follicular cell size, colloid content, and overall gland morphology.
-
Data Analysis: Compare the hormone levels and histological findings between the different treatment groups and the control group to determine the antithyroid activity of the test compounds.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Synthesis and Inhibition Pathway
The primary mechanism of action of pyridinylthiazole-2-thiol derivatives is the inhibition of thyroid peroxidase (TPO), which disrupts the synthesis of thyroid hormones.
Caption: Mechanism of thyroid hormone synthesis and its inhibition by pyridinylthiazole-2-thiol derivatives.
Experimental Workflow for In Vitro TPO Inhibition Assay
The following diagram illustrates the key steps in the in vitro evaluation of TPO inhibitors.
Caption: Workflow for the in vitro thyroid peroxidase (TPO) inhibition assay.
Experimental Workflow for In Vivo Antithyroid Activity Assessment
This diagram outlines the general workflow for assessing the in vivo efficacy of antithyroid compounds.
Caption: General workflow for in vivo assessment of antithyroid activity.
References
- 1. Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Antithyroid Drug Therapy in Smoldering or Fluctuating-Type Graves’ Hyperthyroidism with Potassium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the corrosion inhibition efficiency of thiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the corrosion inhibition efficiency of various thiazole (B1198619) derivatives. This document summarizes quantitative data from multiple studies, outlines detailed experimental protocols, and presents visual representations of inhibition mechanisms and experimental workflows to offer an objective resource for evaluating the performance of these compounds.
Thiazole derivatives have emerged as a significant class of organic corrosion inhibitors due to their molecular structure, which includes heteroatoms (nitrogen and sulfur) and a π-electron system in an aromatic ring.[1][2] These features facilitate the adsorption of the molecules onto metal surfaces, forming a protective barrier that mitigates corrosion.[2] This guide focuses on their performance in acidic environments, a common challenge in industrial processes.
Comparative Performance Data of Thiazole Derivatives
The corrosion inhibition efficiency of thiazole derivatives is influenced by factors such as their chemical structure, concentration, the type of metal, and the nature of the corrosive medium. The following tables summarize the performance of several thiazole derivatives on mild steel and copper in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.
Table 1: Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl
| Thiazole Derivative | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | 500 ppm | 30 | 98.1 | [3][4][5] |
| 2-Amino-4-phenylthiazole (APT) | 500 ppm | 30 | 94.74 | [3][5] |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 0.2 mM | Not Specified | 96.06 | [6] |
| 2-Amino-4-(4-methoxyphenyl)-thiazole | 2.5 mM | Not Specified | 91 | [6] |
| Thiazole-4-carboxaldehyde (TCA) | Not Specified | 25 | Not Specified (Good) | [1] |
| 2-Amino-4-(p-tolyl)thiazole (APT) | Not Specified | 25 | Not Specified (Good) | [1] |
| 2-Methoxy-1,3-thiazole (MTT) | Not Specified | 25 | Not Specified (Good) | [1] |
Table 2: Corrosion Inhibition Efficiency on Mild Steel in H₂SO₄
| Thiazole Derivative | Acid Conc. | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (2A5MT) | 1 M | 10.0 mM | Not Specified | 97.1 | [6] |
| 2-(4-Morpholinothio)benzothiazole (MB) | 0.5 M | 1 mM | 25 | 94 | [7] |
Table 3: Corrosion Inhibition Efficiency on Copper
| Thiazole Derivative | Acid & Conc. | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | 15 µM | 25 | 92.5 | [8] |
| 5-(4′-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole (5-IPBDT) | 0.1 M Na₂SO₄ (acidic) | Not Specified | Not Specified | High | [9] |
| 5-benzylidene-2,4-dioxotetrahydro-1,3-thiazole (5-BDT) | 0.1 M Na₂SO₄ (acidic) | Not Specified | Not Specified | Good | [9] |
| Ethyl-2-aminothiazole-4-carboxylate | 1 M HCl | Not Specified | 40 | High | [10] |
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by thiazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N, S) of the thiazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.
The adsorbed layer of the inhibitor acts as a barrier, isolating the metal surface from the corrosive environment and thereby reducing the rate of corrosion. Most studies indicate that the adsorption of thiazole derivatives on metal surfaces follows the Langmuir adsorption isotherm.[1][2] Many thiazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][11]
Caption: Mechanism of corrosion inhibition by thiazole derivatives.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate.
-
Specimen Preparation: Metal coupons of a specific dimension are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[12][13] The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution with and without various concentrations of the thiazole derivative inhibitor for a specified period.[12][14]
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[15][16]
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[17][18][19]
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. Then, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP.[18][19]
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.[20]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.[21][22]
-
Measurement: A small amplitude AC voltage is applied to the system at the OCP over a wide range of frequencies.[22][23]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[24] An increase in Rct and a decrease in Cdl indicate effective inhibition.[25]
Caption: Experimental workflow for evaluating corrosion inhibitors.
Conclusion
Thiazole derivatives demonstrate significant potential as effective corrosion inhibitors for various metals in acidic environments. Their performance is closely linked to their molecular structure, which allows for strong adsorption onto the metal surface. The selection of an appropriate thiazole derivative for a specific application will depend on the operational conditions, including the type of metal, the nature and concentration of the corrosive medium, and the temperature. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the inhibition efficiencies of these compounds.
References
- 1. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 2. scispace.com [scispace.com]
- 3. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. electrochemsci.org [electrochemsci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Some Novel Thiazole Derivatives and Their Applications as Corrosion Inhibitors for Zinc in 1 M Hydrochloric Acid Solution (2021) | Abd El-Aziz S. Fouda | 45 Citations [scispace.com]
- 12. chesci.com [chesci.com]
- 13. researchgate.net [researchgate.net]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. scribd.com [scribd.com]
- 16. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. ijcsi.pro [ijcsi.pro]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. pubs.aip.org [pubs.aip.org]
- 24. content.ampp.org [content.ampp.org]
- 25. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Unambiguous Structure Confirmation of 4-(4-Pyridinyl)thiazole-2-thiol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the definitive confirmation of a synthesized molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for molecular structure determination against alternative spectroscopic methods for the characterization of the synthesized compound, 4-(4-Pyridinyl)thiazole-2-thiol.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information regarding the connectivity and molecular weight of a compound, single-crystal X-ray crystallography offers unparalleled, unambiguous proof of its atomic arrangement in the solid state. This guide will detail the experimental protocols for these techniques and present a comparative analysis of their capabilities in the structural elucidation of the target molecule.
Experimental Protocols
A detailed methodology for the synthesis and structural confirmation of this compound is outlined below.
Synthesis of this compound
The synthesis of this compound can be achieved via a Hantzsch thiazole (B1198619) synthesis. A common procedure involves the reaction of 4-acetylpyridine (B144475) with bromine to form 2-bromo-1-(pyridin-4-yl)ethanone. This intermediate is then reacted with ammonium (B1175870) dithiocarbamate (B8719985) in an aqueous medium. The resulting crude product is purified by recrystallization to yield the final compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact determination of atomic positions and bond lengths.
1. Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to obtain the final, high-resolution crystal structure.
NMR Spectroscopy
NMR spectroscopy provides information about the chemical environment and connectivity of atoms within a molecule in solution.
1. Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).
3. Data Processing and Analysis: The FID is Fourier transformed to generate the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
1. Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
2. Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
3. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
4. Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide structural information.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
While the single-crystal X-ray diffraction data for the free ligand this compound is not publicly available, a comparative analysis can be illustrated using data for the structurally similar analogue, 4-phenylthiazole-2-thiol.
| Parameter | X-ray Crystallography (Illustrative for 4-phenylthiazole-2-thiol) | ¹H NMR Spectroscopy (Typical) | ¹³C NMR Spectroscopy (Typical) | Mass Spectrometry (Typical) |
| Molecular Conformation | Directly Determined (e.g., dihedral angles) | Inferred from coupling constants and NOE experiments | Not directly determined | Not directly determined |
| Bond Lengths (Å) | Precisely Measured (e.g., C-S, C-N, C-C bonds) | Not directly measured | Not directly measured | Not directly measured |
| Bond Angles (°) | Precisely Measured (e.g., angles within the thiazole ring) | Not directly measured | Not directly measured | Not directly measured |
| Crystal Packing | Detailed information on intermolecular interactions | Not applicable | Not applicable | Not applicable |
| Molecular Formula | Confirmed | Inferred from integration and chemical shifts | Inferred from the number of signals and chemical shifts | Confirmed by high-resolution mass spectrometry |
| Connectivity | Directly Observed | Determined through coupling patterns (e.g., COSY, HMBC) | Determined through correlation experiments (e.g., HMQC, HMBC) | Inferred from fragmentation patterns |
| Tautomeric Form | Unambiguously Determined (thiol vs. thione) | Inferred from the presence of specific proton signals | Inferred from the chemical shifts of carbon atoms | Not directly determined |
Advantages and Disadvantages of Structural Elucidation Techniques
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | - Provides unambiguous 3D molecular structure.[1] - Determines absolute stereochemistry. - Reveals intermolecular interactions and crystal packing. | - Requires high-quality single crystals, which can be difficult to grow. - Provides information on the solid-state conformation only. |
| NMR Spectroscopy | - Provides detailed information about molecular structure and connectivity in solution. - Non-destructive technique. - Can be used to study dynamic processes. | - Can be complex to interpret for large or highly symmetric molecules. - Does not directly provide bond lengths or angles. |
| Mass Spectrometry | - High sensitivity and requires very small sample amounts. - Provides accurate molecular weight information. - Fragmentation patterns can aid in structure elucidation. | - Does not provide information on stereochemistry or 3D conformation. - Can be a destructive technique. |
Workflow for Structural Confirmation
The logical flow from the synthesis of the target compound to its definitive structural confirmation is illustrated in the diagram below.
Caption: A flowchart illustrating the process from synthesis to structural confirmation.
Conclusion
References
A Comparative Guide to the Biological Activities of 4-(4-Pyridinyl)thiazole-2-thiol and its Thiazoline Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 4-(4-Pyridinyl)thiazole-2-thiol and its corresponding thiazoline (B8809763) analog, 4-(4-Pyridinyl)thiazoline-2-thiol. While direct comparative studies on these specific molecules are not extensively available in the current literature, this document synthesizes information from research on closely related thiazole (B1198619) and thiazoline derivatives to infer their likely biological profiles. Furthermore, it furnishes detailed experimental protocols for key biological assays to enable researchers to conduct their own comparative evaluations.
The core structural difference between these two compounds lies in the five-membered heterocyclic ring: the thiazole ring in the former is aromatic, containing a double bond, while the thiazoline ring in the latter is non-aromatic, featuring a single bond at that position. This seemingly minor structural variance can significantly influence the molecule's three-dimensional conformation, electronic properties, and, consequently, its interaction with biological targets.
Postulated Biological Activities
Based on the extensive research into thiazole and thiazoline-containing compounds, both this compound and its thiazoline analog are anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.[1][2][3] The pyridinyl moiety is a common feature in many biologically active compounds, often contributing to receptor binding and solubility.[3][4] The thiazole or thiazoline-2-thiol core, on the other hand, is a well-established pharmacophore known to interact with various biological targets.[5][6]
Anticancer Activity: Thiazole derivatives have demonstrated the ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.[5] Some have been shown to induce apoptosis (programmed cell death) and inhibit tumor growth.[4] The thiazoline scaffold is also present in a number of natural products with potent anticancer properties.[2] It is plausible that both this compound and its thiazoline analog could exert cytotoxic effects on cancer cell lines, potentially through the inhibition of kinases or other enzymes crucial for tumor progression.
Antimicrobial Activity: The thiazole and thiazoline rings are integral components of many antimicrobial agents.[6] Their mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes within the pathogen. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is often critical for their antimicrobial efficacy. Therefore, it is reasonable to hypothesize that both compounds of interest may display activity against a range of bacterial and fungal strains.
Comparative Data Summary
As no direct comparative experimental data for this compound and its thiazoline analog was found in the public domain, the following table is a template that researchers can use to summarize their findings from head-to-head comparative assays.
| Biological Activity | Assay | This compound | 4-(4-Pyridinyl)thiazoline-2-thiol | Reference Compound |
| Anticancer | ||||
| Cell Line 1 (e.g., MCF-7) | MTT Assay | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) of Doxorubicin |
| Cell Line 2 (e.g., A549) | MTT Assay | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) of Doxorubicin |
| Antimicrobial | ||||
| Gram-positive (e.g., S. aureus) | MIC Assay | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) of Vancomycin |
| Gram-negative (e.g., E. coli) | MIC Assay | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) of Ciprofloxacin |
| Fungal (e.g., C. albicans) | MIC Assay | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) of Fluconazole |
Experimental Protocols
To facilitate the direct comparison of the biological activities of this compound and its thiazoline analog, detailed protocols for standard in vitro assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Reference antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and reference antibiotic. Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest compound concentration that has an OD similar to the negative control.
Visualizations
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation.
Caption: Postulated signaling pathway inhibited by pyridinyl-thiazole/-thiazoline derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 4-(4-Pyridinyl)thiazole-2-thiol Derivatives on Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of 4-(4-Pyridinyl)thiazole-2-thiol derivatives on various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to facilitate further research and development in this area.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various thiazole (B1198619) derivatives, with a focus on structures containing a pyridine (B92270) moiety, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, providing a quantitative measure for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | 0.57 | - | - |
| Thiazole-amino acid hybrid 5ac | A549 (Lung) | 4.57 | 5-Fluorouracil | 3.49 |
| HeLa (Cervical) | 6.71 | 5-Fluorouracil | 7.59 | |
| MCF-7 (Breast) | 5.82 | 5-Fluorouracil | 8.74 | |
| Thiazole-amino acid hybrid 5ad | A549 (Lung) | 3.68 | 5-Fluorouracil | 3.49 |
| HeLa (Cervical) | 5.07 | 5-Fluorouracil | 7.59 | |
| MCF-7 (Breast) | 8.51 | 5-Fluorouracil | 8.74 | |
| Compound 11c (Chlorine-containing) | HepG-2 (Liver) | Potent Activity | Doxorubicin | - |
| HCT-116 (Colon) | Potent Activity | Doxorubicin | - | |
| MCF-7 (Breast) | Potent Activity | Doxorubicin | - | |
| Compound 6g (Chlorine-containing) | HepG-2 (Liver) | Potent Activity | Doxorubicin | - |
| HCT-116 (Colon) | Potent Activity | Doxorubicin | - | |
| MCF-7 (Breast) | Potent Activity | Doxorubicin | - |
Experimental Protocols
A detailed methodology for a key experiment cited in the assessment of cytotoxicity is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by these derivatives and a general workflow for assessing their cytotoxicity.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiazole derivatives.
Caption: General workflow for assessing the cytotoxicity of thiazole derivatives.
Navigating the Scientific Landscape: The Challenge of Validating 4-(4-Pyridinyl)thiazole-2-thiol's Enzymatic Inhibition
For researchers, scientists, and professionals in drug development, the validation of a compound's inhibitory mechanism is a critical step. This guide addresses the current scientific understanding of 4-(4-Pyridinyl)thiazole-2-thiol and the notable absence of specific data on its direct enzymatic inhibition, a situation that presents both a challenge and an opportunity for future research.
Initial investigations into the biological activity of this compound reveal its primary role as a versatile chemical scaffold. It is frequently utilized as a foundational molecule in the synthesis of more complex derivatives with potential therapeutic applications, including anti-cancer, antibacterial, and anti-inflammatory properties[1][2][3]. The thiazole (B1198619) ring, a core component of this compound, is a well-established pharmacophore present in numerous biologically active agents[4][5].
Despite the promising biological activities of its derivatives, a comprehensive search of scientific literature yields no specific studies detailing the direct inhibitory mechanism of this compound on specific enzymes. Consequently, quantitative data such as IC50 or Ki values, which are essential for a comparative analysis, are not available for this particular compound.
The Broader Context: Thiazole Derivatives as Enzyme Inhibitors
While direct data on this compound is lacking, the broader family of thiazole-containing compounds has been extensively studied, revealing a wide range of enzyme inhibitory activities. These studies provide a valuable contextual framework and suggest potential avenues for future investigation of the target compound.
Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives
| Thiazole Derivative Class | Target Enzyme(s) | Reported Inhibition Values (Ki) | Reference(s) |
| Diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol | α-glucosidase, α-amylase | Ki values in the range of 3.5 x 10⁻⁵ M to 6.5 x 10⁻⁵ M | [6] |
| Thiazolyl-pyrazoline derivatives | Human Carbonic Anhydrase (hCA) I & II, Acetylcholinesterase (AChE) | KI values in the nanomolar range (e.g., 7.01-115.80 nM for hCA II) | [7] |
| 2-Amino thiazole derivatives | Carbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Ki values as low as 0.008 µM for hCA I | [8] |
| Imidazole-2-thiol derivatives | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Percentage inhibition reported | [9] |
| Imidazothiazole derivatives | B-Raf kinase | Not specified | [10] |
Note: This table presents data for related thiazole derivatives and not for this compound itself.
Hypothetical Experimental Workflow for Investigating Enzyme Inhibition
Should researchers embark on validating the inhibitory mechanism of this compound, a generalized experimental workflow could be employed. This would involve initial screening against a panel of enzymes, followed by detailed kinetic studies to determine the mode of inhibition.
Caption: A generalized workflow for the validation of an enzyme inhibitor.
Future Directions and Opportunities
The absence of specific inhibitory data for this compound highlights a significant gap in the current scientific knowledge. This presents a clear opportunity for novel research. Future studies could focus on:
-
Broad-spectrum enzyme screening: Testing the compound against a diverse panel of enzymes to identify potential targets.
-
Structural biology studies: Co-crystallization of the compound with target enzymes to elucidate the binding mode at the molecular level.
-
Comparative studies with known inhibitors: Once a target enzyme is identified, comparing the potency and mechanism of this compound with existing drugs or research compounds.
References
- 1. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 77168-63-9 [m.chemicalbook.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Pyridinyl)thiazole-2-thiol: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Pyridinyl)thiazole-2-thiol, ensuring adherence to safety protocols and minimizing environmental impact.
Hazard and Safety Information
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile). |
| Eye Irritation | Causes serious eye irritation. | Safety goggles and/or a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or with a respirator. |
| Environmental Hazard | Do not let product enter drains. | Contain spills with inert absorbent material. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed waste disposal service. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Collection :
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), in a designated hazardous waste container.
-
The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage :
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the hazardous waste container by a licensed professional waste disposal company.[1]
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Ensure all required waste manifest documentation is completed to maintain a proper chain of custody.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and in consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Operational Guide for 4-(4-Pyridinyl)thiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-(4-Pyridinyl)thiazole-2-thiol (CAS No: 77168-63-9). The following procedures and data are compiled to ensure safe laboratory practices, proper handling, and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Hazard Summary: While comprehensive toxicological data for this compound is not available, the Safety Data Sheet (SDS) and data from structurally similar compounds indicate potential hazards. It may cause respiratory irritation, and is presumed to be harmful if swallowed or in contact with skin.[1] Thiazole and thiol compounds can be irritating to the skin and eyes.[2]
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended for handling this compound.
| Equipment/Protocol | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of dust and vapors. |
| Eye Protection | Chemical Safety Goggles or Face Shield | To protect eyes from splashes. |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | Laboratory Coat | To protect from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended if ventilation is inadequate or when handling large quantities. |
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂S₂ | [1][2] |
| Molecular Weight | 194.28 g/mol | [2] |
| Appearance | Pale yellow to brown solid/powder | [1][2] |
| Boiling Point | 356.1 to 364.8 °C (Predicted) | [1][2][3] |
| Density | 1.356 to 1.45 g/cm³ (Predicted) | [1][2][3] |
| Flash Point | 169.2 °C (Predicted) | [1][3] |
| pKa | 7.01 ± 0.40 (Predicted) | [2][4] |
| Solubility | Low solubility in water. Soluble in some organic solvents like DMSO and DMF. | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][6] |
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 2-bromo-1-(pyridin-4-yl)ethanone (B1593675) and ammonium (B1175870) dithiocarbamate (B8719985).[2]
Materials:
-
2-bromo-1-(pyridin-4-yl)ethanone
-
Ammonium dithiocarbamate
-
Water
-
Hydrobromic acid
-
Bromine
-
4-acetylpyridine
Procedure:
-
To 1000 ml of water, add 60 g of 4-acetylpyridine. Maintain the temperature at 10-15 °C.
-
Slowly add 101 g of hydrobromic acid.
-
Gradually add 87.9 g of bromine dropwise at the same temperature. After the addition is complete, continue the reaction for 1 hour.
-
Warm the reaction system to 30-35 °C and continue the reaction for 4 hours.
-
Upon completion, cool the reaction solution to 0 °C.
-
Add 66 g of ammonium dithiocarbamate and maintain the reaction at 0 °C for 1 hour.
-
Slowly warm the reaction system to 20-25 °C and continue the reaction for 4 hours.
-
Collect the solid product by filtration to obtain crude 2-mercapto-4-(pyridin-4-yl)thiazole.
-
Reflux the crude product in water for 2 hours for purification.
-
After cooling, filter the solution to obtain the purified 2-mercapto-4-(pyridin-4-yl)thiazole.
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and personal protective equipment, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all materials contaminated with the compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound CAS 77168-63-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound CAS#: 77168-63-9 [chemicalbook.com]
- 3. This compound | CAS#:77168-63-9 | Chemsrc [chemsrc.com]
- 4. Factory Supply this compound, CasNo.77168-63-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 5. This compound: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 6. This compound [myskinrecipes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
